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  • Product: 3-Ethyl-2-propylquinoline
  • CAS: 3290-24-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethyl-2-Propylquinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-ethyl-2-propylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry. Intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-ethyl-2-propylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the synthetic pathways, analytical characterization, and the pharmacological context of this important heterocyclic scaffold.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical antimalarial efficacy of quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established.[1][3] Substituted quinolines, such as 3-ethyl-2-propylquinoline, offer nuanced pharmacological profiles, making them intriguing candidates for further investigation and development.[4] This guide will focus on the synthesis, structural elucidation, and potential applications of 3-ethyl-2-propylquinoline, providing a foundational resource for its exploration in a therapeutic context.

Physicochemical Properties of 3-Ethyl-2-Propylquinoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes the key computed and experimental properties of 3-ethyl-2-propylquinoline.

PropertyValueSource
IUPAC Name 3-ethyl-2-propylquinoline[5]
Molecular Formula C₁₄H₁₇N[5][6]
Molecular Weight 199.29 g/mol [5][6]
CAS Number 3290-24-2[5]
Canonical SMILES CCCC1=NC2=CC=CC=C2C=C1CC[5][7]
InChI Key CXHUPHNAWXTJFS-UHFFFAOYSA-N[5][6]

Synthesis of 3-Ethyl-2-Propylquinoline: A Strategic Approach

The synthesis of polysubstituted quinolines can be achieved through several classic methodologies, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[8][9] The choice of synthetic route is critical and depends on the availability of starting materials, desired substitution pattern, and reaction efficiency. For 3-ethyl-2-propylquinoline, the Friedländer annulation presents a highly logical and efficient approach due to its straightforward condensation mechanism.[8][10]

The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[8][10] This reaction can be catalyzed by either acids or bases and offers a direct route to functionalized quinolines.[10]

A plausible synthetic workflow for 3-ethyl-2-propylquinoline via the Friedländer annulation is depicted below:

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-aminobenzophenone 2-Aminobenzophenone catalyst Acid Catalyst (e.g., p-TSA) 2-aminobenzophenone->catalyst + 2-pentanone 3-Heptanone 2-pentanone->catalyst + product 3-Ethyl-2-propylquinoline catalyst->product Friedländer Annulation solvent Toluene, Reflux solvent->product

Caption: Proposed synthetic workflow for 3-ethyl-2-propylquinoline via Friedländer annulation.

Experimental Protocol: Synthesis of 3-Ethyl-2-Propylquinoline

The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-ethyl-2-propylquinoline based on the Friedländer annulation. This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.

Materials:

  • 2-Aminobenzophenone

  • 3-Heptanone

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 eq), 3-heptanone (1.2 eq), and toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-ethyl-2-propylquinoline.

Spectroscopic Characterization and Structural Elucidation

The unambiguous identification and structural confirmation of the synthesized 3-ethyl-2-propylquinoline are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, as well as distinct multiplets for the ethyl and propyl substituents. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms in the molecule, with distinct chemical shifts for the aromatic, aliphatic, and quinoline ring carbons.[11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of 3-ethyl-2-propylquinoline (C₁₄H₁₇N).[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.

The expected characterization workflow is outlined in the diagram below:

Characterization_Workflow start Synthesized Product purification Purification (Column Chromatography) start->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check structural_elucidation Structural Elucidation purity_check->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final_product Confirmed 3-Ethyl-2-propylquinoline nmr->final_product ms->final_product ir->final_product

Caption: A comprehensive workflow for the characterization of 3-ethyl-2-propylquinoline.

Therapeutic Potential and Future Directions

Quinoline derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3] The specific substitution pattern of 3-ethyl-2-propylquinoline may confer unique biological activities. Further research is warranted to explore its potential as a therapeutic agent. Screening against various biological targets, including bacterial and cancer cell lines, would be a logical next step in elucidating its pharmacological profile.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-ethyl-2-propylquinoline. By leveraging the robust Friedländer annulation, this compound can be synthesized efficiently. A rigorous analytical workflow ensures its structural integrity. The rich pharmacological history of the quinoline scaffold suggests that 3-ethyl-2-propylquinoline is a promising candidate for further investigation in drug discovery and development programs.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI.
  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. (2026-01-21).
  • 3-Ethyl-2-propylquinoline | C14H17N | CID 76791 - PubChem - NIH.
  • 3-Ethyl-2-propyl-quinoline-4-carboxylic acid | CAS 380346-48-5 | SCBT.
  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate.
  • 3-Ethyl-2-propylquinoline | CAS: 3290-24-2 | Chemical Product - finetech industry limited.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • 3-ethyl-2-propylquinoline-4-carboxylic acid (C15H17NO2) - PubChemLite.
  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed. (2024-05-23).
  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH.
  • CAS 3290-24-2 Quinoline,3-ethyl-2-propyl- - Alfa Chemistry.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009-12-11).
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Full article: Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. (2018-11-29).
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025-11-13).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Doebner-von Miller Synthesis.
  • Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed.
  • Doebner-von Miller reaction | Semantic Scholar.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02).
  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications.
  • The synthesis of 4-ethyl-2-propyl-3-substitutedpyrrolo[3,4-b]quinoline-1,9. (2006-09-22).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF - ResearchGate. (2025-08-07).
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024-03-18).
  • Gould-Jacobs Reaction.
  • Combes Quinoline Synthesis.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • 2-Ethyl-3-propyloxirane | C7H14O | CID 40920 - PubChem - NIH.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

Sources

Exploratory

A Technical Guide to the Synthesis of 3-Ethyl-2-Propylquinoline via Acid-Catalyzed Friedländer Annulation

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide provides an in-depth, technically-focused protocol for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of a specific 2,3-disubstituted derivative, 3-ethyl-2-propylquinoline, starting from aniline. While aniline itself is the conceptual origin, the practical and efficient synthesis detailed herein utilizes commercially available 2-aminobenzaldehyde and 3-hexanone via the Friedländer annulation.[3][4][5] This document elucidates the strategic selection of the Friedländer reaction, provides a detailed mechanistic breakdown, presents a step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to empower researchers with a robust and reproducible methodology for accessing this and related quinoline structures.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, interacting with a wide range of biological targets.[6] Consequently, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][7][8] The specific substitution pattern on the quinoline core is critical, as it dictates the molecule's biological activity and pharmacokinetic profile.[6] The synthesis of polysubstituted quinolines, therefore, remains an area of intense focus for medicinal chemists.

Numerous named reactions exist for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][9] For the specific synthesis of 3-ethyl-2-propylquinoline, a retrosynthetic analysis points toward the Friedländer annulation as the most direct and high-yielding approach.

Strategy Selection: The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone).[3][5][10] This method is exceptionally well-suited for our target molecule for several key reasons:

  • Directness and Atom Economy: It constructs the desired quinoline ring in a single, efficient step from readily available precursors.

  • Regiocontrol: Unlike other methods that can yield mixtures of isomers, the reaction between an unsymmetrical ketone like 3-hexanone and 2-aminobenzaldehyde provides a predictable and specific substitution pattern. The reaction proceeds via the more sterically accessible α-methylene group, leading to the desired 2-propyl, 3-ethyl substitution.

  • Versatility: The reaction conditions can be catalyzed by either acids or bases, allowing for optimization based on substrate compatibility.[3][11] For this synthesis, acid catalysis is chosen to promote both the initial condensation and the subsequent cyclization/dehydration steps.

The overall transformation is depicted below:

G cluster_reactants Starting Materials cluster_products Final Product Aniline_Concept Aniline (Conceptual Start) Two_AB 2-Aminobenzaldehyde Reaction Friedländer Annulation (Acid Catalyst, Heat) Two_AB->Reaction Three_Hex 3-Hexanone Three_Hex->Reaction Target 3-Ethyl-2-propylquinoline Reaction->Target caption Overall Synthetic Transformation. G Start 2-Aminobenzaldehyde + 3-Hexanone Step1 Aldol Condensation Start->Step1 H+, Δ Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate (Hemiaminal) Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 -2 H₂O Product 3-Ethyl-2-propylquinoline Step3->Product caption Key Stages of the Friedländer Mechanism.

Figure 2. Key Stages of the Friedländer Mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints through in-process monitoring and final characterization.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-AminobenzaldehydeC₇H₇NO121.141.21 g10.01.0
3-HexanoneC₆H₁₂O100.161.20 g12.01.2
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.22190 mg1.00.1
TolueneC₇H₈92.1450 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Hexanes--~300 mL--
Saturated NaHCO₃ (aq)--~50 mL--
Brine (Saturated NaCl aq)--~50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol), 3-hexanone (1.20 g, 12.0 mmol), p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol), and toluene (50 mL).

    • Causality Note: Toluene is used as the solvent to facilitate azeotropic removal of water via the Dean-Stark trap, driving the equilibrium towards the product. p-TsOH is a strong acid catalyst that is easy to handle and effective for this condensation. [5]A slight excess of the ketone component ensures complete consumption of the limiting aminobenzaldehyde.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C oil bath temperature). Water will begin to collect in the Dean-Stark trap.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent. The starting materials will have distinct Rf values, and a new, less polar spot corresponding to the quinoline product will appear. The reaction is typically complete within 4-6 hours, or when water collection ceases.

  • Workup and Extraction: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the mixture sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of brine to remove residual water and inorganic salts.

    • Causality Note: The basic wash is critical to remove the p-TsOH catalyst, which could interfere with purification. The brine wash improves the separation of the organic and aqueous layers.

    • Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the MgSO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brown oil.

    • Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 3-ethyl-2-propylquinoline as a pale yellow oil.

Characterization

To confirm the identity and purity of the synthesized 3-ethyl-2-propylquinoline, the following analytical data would be expected:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the quinoline core, a triplet and quartet for the ethyl group at C3, and a triplet, sextet, and triplet for the n-propyl group at C2.

  • ¹³C NMR (101 MHz, CDCl₃): Resonances for the nine unique carbons of the quinoline scaffold and the five carbons of the alkyl substituents.

  • Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z = 199.29, corresponding to the molecular formula C₁₄H₁₇N.

  • Yield: A typical isolated yield for this reaction ranges from 75-85%.

Troubleshooting and Process Optimization

Potential IssueLikely CauseRecommended Solution
Low Conversion Insufficient heating; Ineffective water removal; Deactivated catalyst.Ensure a consistent reflux temperature. Check for leaks in the Dean-Stark setup. Use fresh p-TsOH.
Formation of Side Products Self-condensation of 3-hexanone.Maintain the recommended 1.2 equivalents of ketone. Adding the ketone slowly to the heated solution of aminobenzaldehyde can sometimes mitigate this.
Difficult Purification Streaking on TLC column.The quinoline nitrogen is basic and can interact strongly with acidic silica gel. Pre-treating the silica slurry with 1% triethylamine in the eluent can improve chromatographic performance.

Conclusion

The Friedländer annulation provides a robust, direct, and highly efficient method for the synthesis of 3-ethyl-2-propylquinoline from 2-aminobenzaldehyde and 3-hexanone. [12]The acid-catalyzed protocol detailed in this guide, which utilizes azeotropic water removal, is a reliable procedure for obtaining the target compound in high yield and purity. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of a diverse library of substituted quinolines, facilitating further exploration in the fields of medicinal chemistry and drug development.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389–392.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Bentham Science. (2023). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics.
  • SciSpace. (1904). Synthesis of derivatives of quinoline.
  • BenchChem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Books. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry.
  • PubMed Central (NIH). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Quinoline.
  • bac-lac.gc.ca. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.

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Foundational

An In-depth Technical Guide to 3-Bromopyrrolidine Hydrobromide: A Key Intermediate in Modern Drug Discovery

A Note on Chemical Identification: Initial searches for CAS number 3290-24-2 revealed conflicting information, with some databases associating it with 3-ethyl-2-propylquinoline. However, based on the context of the reque...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial searches for CAS number 3290-24-2 revealed conflicting information, with some databases associating it with 3-ethyl-2-propylquinoline. However, based on the context of the request for a technical guide for drug development professionals, and the prevalence of the pyrrolidine scaffold in pharmaceuticals, this guide focuses on the more relevant compound, 3-Bromopyrrolidine hydrobromide , which is commonly associated with CAS number 1262769-75-4.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a crucial factor in designing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1] The pyrrolidine motif is a core component of numerous natural products, including vitamins and alkaloids, as well as a wide array of synthetic drugs approved for treating a variety of conditions.[2] These include antiviral agents, anticancer therapies, and treatments for central nervous system disorders.[3][4]

3-Bromopyrrolidine hydrobromide serves as a versatile and reactive building block, providing a robust platform for introducing the pyrrolidine moiety into more complex molecules. The presence of a bromine atom at the 3-position offers a convenient handle for further functionalization through various synthetic transformations, such as nucleophilic substitution and cross-coupling reactions.[4] This technical guide provides an in-depth overview of the properties, synthesis, applications, and handling of 3-Bromopyrrolidine hydrobromide for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

3-Bromopyrrolidine hydrobromide is typically a solid, ranging in color from pink to brown.[5] It is sensitive to moisture and light and is hygroscopic.[6] Proper storage in a dark, inert atmosphere at room temperature is recommended.[6]

Table 1: Physicochemical Properties of 3-Bromopyrrolidine Hydrobromide

PropertyValueSource(s)
CAS Number 1262769-75-4[5][7][8][9]
Molecular Formula C₄H₉Br₂N[7]
Formula Weight 230.93 g/mol [5][7]
Appearance Pink to brown solid[5][6]
Melting Point 135-141 °C[6][9]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
InChI Key ZSDJSWROXIUGAE-UHFFFAOYSA-N[7][9]
Spectroscopic Characterization

While a publicly available, fully assigned spectrum for 3-Bromopyrrolidine hydrobromide is not readily found, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the pyrrolidine ring. The proton on the carbon bearing the bromine (C3) would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine atom. The protons on the carbons adjacent to the nitrogen (C2 and C5) would also be downfield, likely in the 3.0-4.0 ppm range. The remaining protons on C4 would be further upfield. The N-H proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit four distinct signals for the pyrrolidine ring carbons. The carbon attached to the bromine (C3) would be the most downfield among the non-nitrogen-bearing carbons. The carbons adjacent to the nitrogen (C2 and C5) would also be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine hydrobromide.[10] C-H stretching vibrations for the methylene groups would be observed in the 2850-2970 cm⁻¹ region.[10] The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ range.

Synthesis of 3-Bromopyrrolidine Hydrobromide: A Methodological Overview

The synthesis of 3-bromopyrrolidine hydrobromide can be approached through several routes, often starting from more readily available precursors such as pyrrolidin-3-ol or its N-protected derivatives. A common and logical synthetic strategy involves two main steps: the bromination of the hydroxyl group and the deprotection of the nitrogen protecting group, if present.

Step 1: Bromination of N-Boc-3-hydroxypyrrolidine

A widely used precursor is N-Boc-3-hydroxypyrrolidine, where the tert-butoxycarbonyl (Boc) group serves to protect the nitrogen atom during the bromination step. The hydroxyl group can be converted to a bromide using various brominating agents. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[11]

The reaction proceeds via the activation of the alcohol by PBr₃, forming a good leaving group (an O-P bond). The bromide ion then acts as a nucleophile, attacking the carbon and displacing the activated oxygen group, typically with inversion of stereochemistry.[11]

Bromination_Workflow cluster_reagents Reagents & Starting Material cluster_reaction Reaction cluster_product1 Intermediate Product NBocOH N-Boc-3-hydroxypyrrolidine ReactionVessel Reaction at 0 °C to RT NBocOH->ReactionVessel PBr3 Phosphorus Tribromide (PBr₃) PBr3->ReactionVessel Solvent Inert Solvent (e.g., Et₂O) Solvent->ReactionVessel NBocBr N-Boc-3-bromopyrrolidine ReactionVessel->NBocBr

Caption: Workflow for the bromination of N-Boc-3-hydroxypyrrolidine.

Experimental Protocol: Bromination

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-hydroxypyrrolidine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (approximately 0.33-0.40 equivalents per hydroxyl group) in the same solvent to the stirred solution via the dropping funnel.[5] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-bromopyrrolidine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired 3-bromopyrrolidine hydrobromide. This is typically achieved under acidic conditions. A common method is the use of a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.

Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product NBocBr N-Boc-3-bromopyrrolidine ReactionVessel Stir at Room Temperature NBocBr->ReactionVessel Acid Strong Acid (e.g., HCl in Dioxane) Acid->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel FinalProduct 3-Bromopyrrolidine Hydrobromide ReactionVessel->FinalProduct

Caption: Workflow for the N-Boc deprotection to yield the final product.

Experimental Protocol: N-Boc Deprotection

  • Preparation: Dissolve the purified N-Boc-3-bromopyrrolidine in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or diethyl ether).

  • Acidification: To this solution, add a solution of hydrogen chloride (e.g., 4M in dioxane) in excess.

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid, and the hydrobromide salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Isolation: Once the reaction is complete, the precipitated product can be collected by filtration. Wash the solid with cold diethyl ether to remove any residual starting material or by-products.

  • Drying: Dry the product under vacuum to obtain pure 3-bromopyrrolidine hydrobromide.

Applications in Drug Discovery and Medicinal Chemistry

3-Bromopyrrolidine hydrobromide is a key intermediate in the synthesis of a wide range of biologically active molecules.[4][5] The pyrrolidine ring it provides can enhance aqueous solubility and other physicochemical properties of a drug candidate, while the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[2]

Its utility stems from the ability to introduce diverse substituents at the 3-position via reactions of the bromide. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of a lead compound. The stereochemistry at the 3-position can also be crucial for biological activity, and chiral versions of 3-bromopyrrolidine are often employed to synthesize enantiomerically pure drugs.[1]

Examples of therapeutic areas where 3-substituted pyrrolidines are prominent include:

  • Antiviral Agents: As seen in drugs like Daclatasvir and Grazoprevir, the pyrrolidine moiety is a key structural element.[2]

  • Enzyme Inhibitors: The pyrrolidine scaffold is present in numerous enzyme inhibitors, including those targeting dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes.[2]

  • Central Nervous System (CNS) Agents: 3-Aryl pyrrolidines have shown potency as ligands for serotonin and dopamine receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.[10]

Safety, Handling, and Storage

3-Bromopyrrolidine hydrobromide is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from moisture and light.[6] The compound is hygroscopic.[6]

Suppliers of 3-Bromopyrrolidine Hydrobromide

3-Bromopyrrolidine hydrobromide is commercially available from various chemical suppliers that specialize in research chemicals and building blocks for pharmaceutical development.

Table 2: Representative Suppliers of 3-Bromopyrrolidine Hydrobromide

SupplierPurity/GradeAvailable Quantities
Thermo Scientific Chemicals 96%1 g
Sigma-Aldrich 95%1 g
Alchem Pharmtech 95%1 g, 5 g, 25 g, 100 g
ChemicalBook (various) ≥95%Various
Fisher Scientific 96%Various

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Conclusion

3-Bromopyrrolidine hydrobromide is a fundamentally important building block for the synthesis of complex, biologically active molecules. Its utility is rooted in the advantageous properties of the pyrrolidine scaffold and the reactive handle provided by the bromine substituent. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in drug discovery and development. This guide has provided a comprehensive overview to support researchers in leveraging this valuable chemical intermediate for the advancement of new therapeutic agents.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]

  • Shcherbakov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6549. Available at: [Link]

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  • Alchem Pharmtech. (n.d.). CAS 1262769-75-4 | 3-Bromopyrrolidine hydrobromide. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
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Exploratory

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and versatile electronic properties allow for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic parameters. This inherent adaptability has established quinoline as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity, leading to a broad spectrum of therapeutic activities.[2] From the historic use of quinine in treating malaria to the latest generation of targeted cancer therapies, substituted quinolines have consistently proven their value in addressing significant global health challenges.[2][3]

This technical guide offers an in-depth exploration of the potential applications of substituted quinolines across key therapeutic areas. As a senior application scientist, the goal is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding, structure-activity relationships (SAR), and practical, field-proven methodologies. We will delve into the causality behind experimental choices and present protocols that are robust and self-validating, providing researchers and drug development professionals with a comprehensive resource to guide their work.

Anticancer Applications: Targeting the Machinery of Malignancy

Quinoline derivatives have emerged as a major class of anticancer agents, exerting their effects through diverse mechanisms of action including the inhibition of topoisomerase enzymes, modulation of kinase signaling pathways, and the induction of apoptosis.[4][5]

Mechanism of Action: Topoisomerase Inhibition and Kinase Modulation

A primary mechanism for many quinoline-based anticancer drugs is the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[4][6] Analogs of camptothecin, a natural product featuring a quinoline core, function as topoisomerase I inhibitors.[7] They stabilize the covalent complex formed between the enzyme and DNA, leading to single-strand breaks that cannot be resealed.[4] This DNA damage triggers a cascade of cellular events, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][8] Other derivatives act as topoisomerase II inhibitors, causing permanent double-strand DNA breaks.[4]

Furthermore, substituted quinolines have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. By binding to the ATP-binding sites of kinases like EGFR (Epidermal Growth Factor Receptor) or Src, these compounds can block pro-survival signaling pathways, such as the PI3K/AKT pathway, thereby arresting cell cycle progression and inhibiting tumor growth.[7][9] Several FDA-approved kinase inhibitors, including Bosutinib and Cabozantinib, feature the quinoline scaffold.[2]

Diagram 1: Generalized Mechanism of Quinoline-Based Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Action of Quinoline Inhibitor DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds Nick Nicked DNA (Transient) TopoI->Nick creates nick Religated Relaxed DNA Nick->Religated religates Quinoline Quinoline Derivative Stabilized Stabilized Complex Complex Cleavable Complex (DNA-TopoI) Complex->Quinoline binds & stabilizes Damage DNA Damage (Single-Strand Break) Stabilized->Damage Replication fork collision Apoptosis Apoptosis Damage->Apoptosis triggers DNA_rep Replicating DNA DNA_rep->Complex Friedlander_Synthesis Start Starting Materials: - 2-Aminoaryl Ketone - Methylene Ketone Reaction Reaction Vessel (Solvent + Catalyst) Start->Reaction Condensation Step 1: Aldol-type Condensation Reaction->Condensation Heat / Acid or Base Catalyst Intermediate Schiff Base / Enamine Intermediate Condensation->Intermediate Cyclization Step 2: Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Quinoline Product Cyclization->Product Purification Workup & Purification (e.g., Chromatography) Product->Purification Final Final Characterized Product Purification->Final

Caption: A generalized workflow for the Friedländer synthesis of a substituted quinoline.

Conclusion and Future Outlook

The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its proven success in anticancer and antimalarial therapies, combined with its growing potential in antimicrobial and neuroprotective applications, ensures its relevance in medicinal chemistry for years to come. Future research will likely focus on the development of highly selective kinase inhibitors, novel hybrid molecules to combat drug resistance, and multi-target agents for complex diseases. Advances in synthetic chemistry, including C-H activation and photocatalysis, will further expand the accessible chemical space, enabling the creation of even more sophisticated and effective quinoline-based drugs. [10]This guide serves as a foundational resource for professionals dedicated to harnessing the remarkable potential of this privileged heterocyclic system.

References

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  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(41), 26173-26203. [Link]

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  • Wikipedia. (n.d.). Quinine. Retrieved January 25, 2026, from [Link]

  • Costa, G., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 17(S6), e056340. [Link]

  • Teixeira, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Singh, U. P., & Singh, R. K. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Omega, 10(13), 15457–15471. [Link]

  • Musiol, R. (2017). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 7(60), 37937-37955. [Link]

  • Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6351–6363. [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(8), 7869–7878. [Link]

  • Solomon, V. R., & Lee, H. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000223. [Link]

  • Liu, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 596. [Link]

  • Kumar, S., & Sharma, A. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

  • Xia, Y., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 163, 460-472. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-245. [Link]

  • Kumar, A., & Chawla, P. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-124. [Link]

  • Teixeira, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(3), 432. [Link]

  • S, R. S. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6351-6363. [Link]

  • Al-Qaisi, J. A., & El-Sikhry, H. H. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(10), 12290–12301. [Link]

  • Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11848. [Link]

  • Chen, J., et al. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research, 49(8), 752-756. [Link]

  • Solomon, V. R., & Lee, H. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000223. [Link]

  • Ogawa, K., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(11), 1726–1732. [Link]

  • Al-Jaff, D. A., & Al-Taie, A. H. (2021). Biological evaluation of some quinoline with different functional groups as anticancer agents. ResearchGate. [Link]

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  • Singh, R., & Kumar, A. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 23(4), 845-867. [Link]

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  • O'Connor, C. J. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(5), 1188. [Link]

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Foundational

Spectroscopic Data of 3-Ethyl-2-Propylquinoline: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-propylquinoline (C₁₄H₁₇N), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-propylquinoline (C₁₄H₁₇N), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural characterization of this molecule.

Introduction to 3-Ethyl-2-Propylquinoline and its Spectroscopic Characterization

3-Ethyl-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol .[1][2][3] Its structure, featuring a quinoline core substituted with an ethyl group at the 3-position and a propyl group at the 2-position, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.

The strategic placement of the alkyl groups on the quinoline ring influences the electronic environment of the molecule, which is directly reflected in its NMR, IR, and MS spectra. This guide will delve into the specific details of each of these analytical techniques as they apply to 3-ethyl-2-propylquinoline, providing both the available data and the scientific rationale behind its interpretation.

Molecular Structure and Numbering

Caption: Molecular structure of 3-ethyl-2-propylquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the ethyl and propyl substituents.

Experimental Protocol for ¹H NMR Data Acquisition: A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-ethyl-2-propylquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-8
~7.9-8.1d1HH-5
~7.6-7.8s1HH-4
~7.5-7.7t1HH-7
~7.3-7.5t1HH-6
~2.9-3.1t2HPropyl-CH₂ (α to ring)
~2.7-2.9q2HEthyl-CH₂
~1.7-1.9sextet2HPropyl-CH₂ (β to ring)
~1.2-1.4t3HEthyl-CH₃
~0.9-1.1t3HPropyl-CH₃

Causality Behind Predicted Shifts:

  • The aromatic protons are expected in the downfield region (7.3-8.2 ppm) due to the deshielding effect of the aromatic ring current. Protons H-5 and H-8 are typically the most deshielded in the quinoline system.

  • The proton at C-4 is a singlet as it has no adjacent protons.

  • The benzylic protons of the propyl and ethyl groups (α to the quinoline ring) will be deshielded compared to typical alkane protons due to the proximity of the aromatic ring.

  • The splitting patterns (multiplicities) are predicted based on the n+1 rule, where 'n' is the number of adjacent equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for 3-ethyl-2-propylquinoline.[1]

Experimental Protocol for ¹³C NMR Data Acquisition: The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Available ¹³C NMR Data: While the raw spectrum is not directly accessible, the data is reported to have been acquired on a Jeol FX-90 instrument.[1] Based on typical chemical shifts for alkyl-substituted quinolines, the following assignments can be anticipated:

Chemical Shift (δ, ppm)Assignment
~160-165C-2
~145-150C-8a
~135-140C-4
~130-135C-3
~128-130C-7
~127-129C-5
~126-128C-4a
~125-127C-6
~120-125C-8
~35-40Propyl-CH₂ (α to ring)
~25-30Ethyl-CH₂
~20-25Propyl-CH₂ (β to ring)
~10-15Ethyl-CH₃
~10-15Propyl-CH₃

Interpretation of Carbon Environments:

  • The carbons of the quinoline ring are found in the aromatic region (120-165 ppm).

  • The carbons directly attached to the nitrogen (C-2 and C-8a) are typically at the lower field end of this region.

  • The aliphatic carbons of the ethyl and propyl chains appear in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. An FTIR spectrum of 3-ethyl-2-propylquinoline (neat) is available from Sigma-Aldrich.[1]

Experimental Protocol for FT-IR Data Acquisition (Neat Liquid):

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₃, CH₂)
1620-1580C=N stretchQuinoline ring
1590-1450C=C stretchAromatic ring
1470-1430C-H bendAliphatic (CH₂, CH₃)
850-750C-H bend (out-of-plane)Aromatic

Rationale for IR Absorptions:

  • The C-H stretching vibrations of the aromatic quinoline ring are expected just above 3000 cm⁻¹.

  • The C-H stretching vibrations of the ethyl and propyl groups will appear in the 2850-2960 cm⁻¹ region.

  • The characteristic C=N and C=C stretching vibrations of the quinoline ring system will be present in the 1450-1620 cm⁻¹ region.

  • The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Mass spectrometry data for 3-ethyl-2-propylquinoline is available from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 199. The fragmentation pattern of alkylquinolines is often characterized by benzylic cleavage and rearrangements.

m/zIon StructureFragmentation Pathway
199[C₁₄H₁₇N]⁺Molecular Ion
184[M - CH₃]⁺Loss of a methyl radical from the ethyl group
170[M - C₂H₅]⁺Loss of an ethyl radical (benzylic cleavage)
156[M - C₃H₇]⁺Loss of a propyl radical (benzylic cleavage)

Key Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z = 199 F1 [M - CH₃]⁺ m/z = 184 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 170 M->F2 - •C₂H₅ F3 [M - C₃H₇]⁺ m/z = 156 M->F3 - •C₃H₇

Caption: Predicted major fragmentation pathways for 3-ethyl-2-propylquinoline in EI-MS.

Mechanistic Insights into Fragmentation: The fragmentation of alkylquinolines is analogous to that of other alkyl-substituted aromatic compounds.[3] The most favorable cleavages occur at the benzylic position to form stable carbocations. Therefore, the loss of an ethyl radical (to give an ion at m/z 170) and a propyl radical (to give an ion at m/z 156) are expected to be prominent fragmentation pathways. The loss of a methyl radical from the ethyl group is also a likely fragmentation route.

Conclusion

The spectroscopic data for 3-ethyl-2-propylquinoline, while not fully available in a single public source, can be reliably predicted and interpreted based on established principles and data from analogous compounds. This technical guide provides a framework for researchers to understand the key spectroscopic features of this molecule, aiding in its identification, characterization, and further application in scientific research. The provided protocols serve as a foundation for obtaining high-quality experimental data, which is crucial for unambiguous structural confirmation.

References

  • PubChem. 3-Ethyl-2-propylquinoline. National Center for Biotechnology Information. [Link]

  • Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 966–972. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1152–1160. [Link]

  • Sample, S. D., et al. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497. [Link]

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Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC/MS) analysis of quinolines

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Quinolines For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide serves as an in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide serves as an in-depth technical resource for the analysis of quinolines and their derivatives using Gas Chromatography-Mass Spectrometry (GC/MS). Quinolines are a critical structural motif in a multitude of pharmaceutical compounds, making their precise identification and quantification essential in drug discovery, quality control, and metabolic studies.[1][2] This document moves beyond a simple recitation of steps, providing a foundational understanding of the principles governing the analytical choices made in protocol development. We will explore sample preparation strategies, including liquid-liquid extraction and derivatization, detail instrument setup and method validation, and provide a robust troubleshooting guide. The protocols herein are designed to be self-validating systems, ensuring accuracy, precision, and reliability in your results.

Part 1: Foundational Principles of GC/MS for Quinoline Analysis

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[3] This combination is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like many quinoline derivatives.[1]

The Gas Chromatograph: Separating the Components

The core function of the GC is to separate the components of a mixture in the gas phase. An injected sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

Causality in Column Selection: The choice of the GC column is paramount for successful quinoline analysis. The polarity of the stationary phase must be matched to the polarity of the analytes.

  • Non-polar Columns (e.g., 5% Phenyl Polysiloxane): These are the workhorses for many applications and are an excellent starting point for the analysis of the core quinoline structure and its non-polar derivatives (e.g., alkylated quinolines). Their versatility and robustness make them ideal for initial method development.

  • Intermediate to Polar Columns (e.g., 50% Phenyl Polysiloxane, WAX columns): For quinolines bearing polar functional groups (e.g., hydroxyl, carboxyl), a more polar stationary phase is required to achieve adequate retention and symmetrical peak shape. Without this, polar analytes may elute too quickly and exhibit significant peak tailing. However, for highly polar quinolines, derivatization may still be necessary to improve chromatographic behavior.[4]

The Mass Spectrometer: Identification and Quantification

As the separated components elute from the GC column, they enter the mass spectrometer. In the most common configuration for this type of analysis, the molecules are bombarded with a high-energy electron beam (Electron Ionization, EI).

Mechanism of Identification: This ionization process is energetic, causing the parent molecule to lose an electron and form a molecular ion (M⁺˙). This molecular ion is often unstable and breaks apart into smaller, charged fragments in predictable ways. This fragmentation pattern is a unique "fingerprint" for a specific molecule.[5]

  • The Quinoline Fingerprint: The stable aromatic structure of the quinoline ring system leads to a prominent molecular ion peak. Common fragmentation pathways involve the loss of small, stable molecules like HCN (27 Da) from the heterocyclic ring. The fragmentation patterns of substituted quinolines can provide valuable information about the nature and position of the substituents.[6][7][8] For example, a methoxyquinoline will often show a loss of a methyl group (15 Da) or a formyl radical (CHO, 29 Da).[7]

  • Scan vs. Selected Ion Monitoring (SIM):

    • Full Scan Mode: The mass spectrometer scans across a wide mass range, collecting all fragment ions. This is ideal for qualitative analysis and identifying unknown compounds by comparing the resulting spectrum to a spectral library (e.g., NIST).[9]

    • SIM Mode: The mass spectrometer is set to monitor only a few specific, characteristic ions for the target analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for quantitative analysis, especially for trace-level detection.[10]

Part 2: Detailed Analytical Protocols

This section provides step-by-step methodologies for the analysis of quinolines. The following protocols are designed as a robust starting point and should be optimized for specific applications and matrices.

Sample Preparation: The Critical Gateway to Quality Data

Proper sample preparation is crucial for protecting the analytical system and achieving accurate results. The goal is to isolate the analyte of interest from the sample matrix and present it in a suitable solvent.[11]

Workflow for Sample Preparation

Caption: Workflow for Quinoline Sample Preparation.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting quinolines from aqueous matrices like biological fluids or reaction workups.

  • pH Adjustment: Adjust the pH of 1 mL of the aqueous sample to ~9.5 using a suitable base (e.g., 1M NaOH). This ensures that basic quinoline nitrogen is deprotonated, maximizing its solubility in organic solvents.

  • Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane).[12]

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying and Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a volatile solvent suitable for injection (e.g., ethyl acetate or hexane) and transfer to a GC vial.

Protocol 2.1.2: Derivatization for Polar Quinolines (Silylation)

For quinolines with active hydrogen atoms (e.g., hydroxyquinolines), derivatization is often necessary to increase volatility and prevent interaction with the GC system.[13] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.

  • Ensure Dryness: The sample extract from step 6 of the LLE protocol must be completely dry, as the silylating reagent is moisture-sensitive.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample tube.

  • Reaction: Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cooling and Injection: Cool the sample to room temperature. The sample is now ready for injection into the GC/MS.

Instrument Parameters and Calibration

The following table provides a validated starting point for GC/MS parameters. These should be optimized for your specific instrument and target analytes.

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temperature280 °CEnsures rapid and complete vaporization of quinolines and their derivatives without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimizes separation efficiency and peak shape.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A standard dimension, non-polar column suitable for a wide range of quinoline derivatives.
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5-10 minA starting temperature program that allows for separation of early eluting compounds followed by a ramp to elute higher boiling point analytes.
MS System
Ion Source Temperature230 °CMaintains analytes in the gas phase and promotes efficient ionization.
Interface Temperature280 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy that produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (50-500 m/z) for qualitative; SIM for quantitativeFull scan for identification; SIM for enhanced sensitivity in quantification.[10]
Solvent Delay3-5 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Protocol 2.2.1: Quantitative Calibration

  • Stock Solution: Prepare a 1 mg/mL stock solution of the quinoline standard in a suitable solvent (e.g., methanol or ethyl acetate).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 ng/µL.

  • Analysis: Analyze each calibration standard using the established GC/MS method in SIM mode.

  • Curve Generation: Plot the peak area of the target ion against the known concentration of each standard. Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995 for good linearity.[9][14]

Data Acquisition and Interpretation

Logical Flow for Data Analysis

Caption: A systematic workflow for GC/MS data analysis.

  • Peak Identification: In the total ion chromatogram (TIC), locate the peak corresponding to your target analyte based on its expected retention time, determined by running a pure standard.

  • Spectral Verification: Extract the mass spectrum from the apex of the identified peak.

  • Library Match: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST/Wiley). A high match score provides strong evidence for the compound's identity.

  • Manual Confirmation: Manually inspect the spectrum for key features:

    • Is the molecular ion (M⁺˙) present and does it match the expected molecular weight?

    • Are characteristic fragments of the quinoline core (e.g., M-27) or substituents visible?[7][8]

  • Quantification: Using the previously generated calibration curve, the concentration of the analyte in the unknown sample can be calculated from its integrated peak area.

Part 3: Method Validation - Ensuring Trustworthy Data

For use in regulated environments such as drug development, the analytical method must be validated to prove it is fit for its intended purpose.[3] Validation demonstrates that the method is specific, accurate, and precise.[9][12]

Summary of Validation Parameters and Typical Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The analyte peak is well-resolved from other peaks, and there are no interferences at its retention time in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995 over the specified concentration range.[9][14]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at different concentrations.[9][12]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[9][12]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[12][14]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate or oven ramp rate are slightly varied.

Part 4: Troubleshooting Common GC/MS Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Analyte is too polar for the column. 3. Column degradation.1. Deactivate the glass liner or replace it. 2. Use a more polar column or derivatize the analyte. 3. Trim the first few cm of the column or replace it.
Poor Sensitivity 1. Leak in the system. 2. Dirty ion source. 3. Incorrect MS settings (e.g., not using SIM mode for trace analysis).1. Perform a leak check. 2. Clean the ion source according to the manufacturer's instructions. 3. Develop a SIM method for quantitative analysis.
Shifting Retention Times 1. Fluctuation in carrier gas flow rate. 2. Column is not properly conditioned. 3. Significant change in sample matrix.1. Check for leaks and verify gas pressures. 2. Condition the column at a high temperature. 3. Use an internal standard to correct for shifts.
No Peaks Detected 1. Syringe is clogged or broken. 2. Injector septum is leaking badly. 3. No sample in the vial.1. Inspect and clean/replace the syringe. 2. Replace the injector septum. 3. Verify sample presence and proper vial placement in the autosampler.
Ghost/Carryover Peaks 1. Contamination from a previous, high-concentration sample. 2. Contaminated solvent or syringe.1. Run several solvent blanks to wash the system. 2. Use fresh, high-purity solvents and implement a robust syringe washing method between injections.

Conclusion

GC/MS is an indispensable tool for the analysis of quinolines in the pharmaceutical sciences. Its combination of high-resolution separation and specific mass-based detection provides unparalleled confidence in both qualitative and quantitative results. By understanding the fundamental principles behind the methodology, from sample preparation to data interpretation, researchers can develop and validate robust methods that yield reliable and accurate data. The protocols and guidelines presented here offer a solid foundation for scientists to build upon, enabling them to tackle the analytical challenges associated with this vital class of compounds.

References

  • Wang, S. et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • Vela, J. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed Central. Available at: [Link]

  • Shanaida, M. et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • Vela, J. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • Meng, X. et al. (2024). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. Available at: [Link]

  • P, R. et al. (2015). A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link]

  • Hussein, M. A. et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Gerace, E. et al. (2010). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. PubMed. Available at: [Link]

  • Li, L. et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • Liu, H. et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Available at: [Link]

  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Dąbrowski, Ł. (2024). Selected problems of qualitative analysis in GC/MS on the example of semivolatile environmental pollutants. ResearchGate. Available at: [Link]

  • HSC Cores (n.d.). GC/MS Sample Preparation. BookStack. Available at: [Link]

  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology. Available at: [Link]

  • Alam, I. et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • SCION Instruments (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Al-Fekaiki, D. (2020). GC-MS applications in pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Available at: [Link]

  • MDPI (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Fourth Edition). Available at: [Link]

  • Chan, K. K., & T'ang, A. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]

  • S, B. (2014). Pharmaceutical Applications of Gas Chromatography. Scientific Research Publishing. Available at: [Link]

  • HSC Chemistry (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

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Application

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinoline Derivatives

Foreword: A Strategic Approach to Quinoline Analysis Quinoline and its extensive family of derivatives represent a cornerstone of modern pharmaceuticals, agrochemicals, and industrial dyes.[1] Their structural diversity,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to Quinoline Analysis

Quinoline and its extensive family of derivatives represent a cornerstone of modern pharmaceuticals, agrochemicals, and industrial dyes.[1] Their structural diversity, ranging from the parent heterocyclic aromatic compound to complex chiral drug molecules, presents a unique and compelling analytical challenge. High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for the separation, quantification, and purification of these compounds.

This guide is designed for the practicing scientist. It moves beyond rote recitation of methods to explore the underlying chromatographic principles that govern the successful analysis of quinoline derivatives. We will delve into the "why" behind method development choices—exploring how the inherent physicochemical properties of the quinoline scaffold dictate our strategic selections of stationary phases, mobile phases, and detection techniques. The protocols herein are presented not as rigid instructions, but as robust, validated frameworks that can be adapted to your specific analytical challenges.

Section 1: The Foundation - Reversed-Phase HPLC for Achiral Separations

The workhorse of quinoline analysis is Reversed-Phase HPLC (RP-HPLC). The inherent aromaticity of the quinoline ring system lends itself to strong retention on hydrophobic stationary phases like C18. However, a critical consideration is the basicity of the nitrogen atom within the quinoline ring (pKa ≈ 4.9). This basicity is the primary driver of a common analytical pitfall: peak tailing.

The Causality of Peak Tailing: Most silica-based RP-HPLC columns have residual, acidic silanol groups (Si-OH) on their surface. The protonated, positively charged quinoline nitrogen can undergo secondary ionic interactions with these deprotonated, negatively charged silanols. This secondary interaction, which is distinct from the primary hydrophobic retention mechanism, leads to asymmetrical, tailing peaks, compromising resolution and accuracy.

Our method development strategy, therefore, is centered on mitigating these silanol interactions.

Method_Dev_Workflow cluster_prep Phase 1: Analyte & Goal Definition cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Application goal Define Analytical Goal (Purity, Quantification, etc.) props Characterize Analyte (pKa, logP, UV spectrum) goal->props screening Column & Mobile Phase Screening props->screening optimization Parameter Optimization (Gradient, pH, Temperature) screening->optimization Initial conditions set validation Method Validation (ICH Guidelines) optimization->validation Optimized method routine Routine Analysis & QC validation->routine

Caption: General workflow for RP-HPLC method development for quinoline derivatives.

Strategic Choices in RP-HPLC Method Development
  • Stationary Phase Selection:

    • High-Purity, End-Capped C18 Columns: This is the primary choice. End-capping masks a majority of the residual silanols with a less polar group (e.g., trimethylsilyl), significantly reducing peak tailing for basic quinolines.

    • Phenyl-Hexyl Phases: For highly aromatic quinolines, a phenyl-based stationary phase can offer alternative selectivity through π-π stacking interactions between the column's phenyl groups and the analyte's quinoline ring.

  • Mobile Phase pH Control:

    • Low pH (2.5 - 3.5): Operating at a pH well below the pKa of both the quinoline nitrogen (~4.9) and the silanol groups (~4.5) is the most effective strategy. At this pH, the quinoline is fully protonated (cationic), and the silanols are fully protonated (neutral). This eliminates the ionic interaction, leading to sharp, symmetrical peaks. Common acidic modifiers include formic acid or phosphoric acid. For MS compatibility, volatile acids like formic acid are required.[2]

    • Mid-Range pH Buffers (6-8): While less common, using a buffer in this range can be effective if the quinoline derivative has other functional groups that require a specific pH for optimal retention or stability. However, this approach requires a high-quality, fully end-capped column to be successful.

  • Organic Modifier:

    • Acetonitrile (ACN): Generally provides lower backpressure and sufficient eluting strength. It is the most common choice.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes used to resolve closely eluting impurities.

Protocol 1: General Purity Assessment of a Quinoline Derivative

This protocol provides a robust starting point for assessing the purity of a newly synthesized or procured quinoline derivative.

1. Objective: To separate the main quinoline derivative peak from potential impurities and degradation products using a generic gradient method.

2. Materials & Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid (≥99% purity).
  • Sample: Quinoline derivative dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at ~0.5 mg/mL.

3. Chromatographic Conditions:

ParameterConditionRationale
Column End-capped C18, 4.6 x 150 mm, 5 µmStandard phase for hydrophobic compounds; end-capping minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures protonation of silanols and consistent protonation of the quinoline analyte for symmetric peaks.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatched modifier to prevent baseline drift during the gradient.
Gradient Program 5% to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B over 1 minute; equilibrate for 4 minutes.A broad gradient is effective for screening unknown samples, ensuring elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
Detection DAD, 220 nm - 400 nm. Monitor at λmax of the compound.DAD allows for peak purity analysis and identification of the optimal monitoring wavelength for quantification.[3]

4. System Suitability:

  • Before sample analysis, perform five replicate injections of a standard solution.
  • The Relative Standard Deviation (RSD) for the retention time of the main peak should be < 1.0%.
  • The RSD for the peak area should be < 2.0%.
  • The tailing factor for the main peak should be ≤ 1.5.

5. Procedure:

  • Prepare mobile phases and prime the HPLC system.
  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
  • Perform system suitability injections.
  • Inject a solvent blank to identify any system-related peaks.
  • Inject the sample solution.
  • Integrate the resulting chromatogram and report the area percent of the main peak and all impurities. Use DAD peak purity analysis to assess the homogeneity of the main peak.

Section 2: The Chirality Mandate - Enantioselective HPLC

Many of the most significant quinoline derivatives, particularly in the quinolone class of antibiotics, are chiral molecules.[4] Enantiomers can have drastically different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a regulatory necessity. Direct separation using Chiral Stationary Phases (CSPs) is the most efficient and widely used HPLC technique for this purpose.[5]

The Mechanism of Chiral Recognition: Chiral separation on a CSP occurs when a transient diastereomeric complex is formed between the chiral analyte and the chiral selector of the stationary phase. The differing stability of these two complexes (e.g., CSP-R-enantiomer vs. CSP-S-enantiomer) results in different retention times. For polysaccharide-based CSPs, which are highly effective for quinolines, these interactions are typically a combination of hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions.[5]

Chiral_Selection start Chiral Quinoline Analyte screening Screen Polysaccharide CSPs (Cellulose & Amylose based) start->screening modes Evaluate Mobile Phase Modes screening->modes np Normal Phase (Hexane/Alcohol) modes->np Start Here po Polar Organic (ACN/MeOH/EtOH) modes->po Alternative rp Reversed Phase (ACN/Water/Buffer) modes->rp If Needed optimize Optimize Separation (Modifier %, Additives, Temp.) np->optimize po->optimize rp->optimize

Caption: Decision tree for chiral method development for quinoline derivatives.

Protocol 2: Determination of Enantiomeric Purity of a Chiral Quinolone

1. Objective: To separate and quantify the two enantiomers of a chiral quinolone drug substance to determine its enantiomeric excess (% ee).

2. Materials & Instrumentation:

  • HPLC system with a UV detector.
  • Chiral Stationary Phase: Immobilized Amylose or Cellulose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica gel, 4.6 x 250 mm, 5 µm).
  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
  • Sample: Racemic standard (~0.5 mg/mL) and enantiomerically enriched sample (~0.5 mg/mL) dissolved in the mobile phase.

3. Chromatographic Conditions:

ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µmPolysaccharide phases are broadly successful for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding groups.[5]
Mobile Phase n-Hexane / Ethanol (80:20, v/v)Normal phase mode often provides the best enantioselectivity on polysaccharide CSPs. The alcohol acts as the polar modifier.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Injection Volume 10 µL-
Detection UV at 280 nmChoose a wavelength where the analyte has strong absorbance.

4. System Suitability (using Racemic Standard):

  • Inject the racemic standard.
  • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
  • The relative retention (α) should be > 1.1.

5. Procedure:

  • Prepare the mobile phase, ensuring it is thoroughly mixed.
  • Equilibrate the CSP with the mobile phase for at least 30-60 minutes. CSPs often require longer equilibration times than RP columns.
  • Inject the racemic standard to confirm the elution order and establish that the system is capable of separation (system suitability).
  • Inject the enantiomerically enriched sample.
  • Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

6. Causality & Optimization: If separation is not achieved, the causality lies in the mismatch between the analyte's structure and the CSP's chiral environment.

  • To Improve Resolution:
  • Change the Alcohol Modifier: Switch from Ethanol to Isopropanol. The different steric hindrance and hydrogen bonding capacity of the alcohol can significantly alter selectivity.
  • Decrease Temperature: Lowering the column temperature (e.g., to 15 °C) can sometimes enhance the stability difference between the diastereomeric complexes, improving resolution.
  • Try a Different CSP: If an amylose-based phase fails, a cellulose-based phase may provide the necessary alternative chiral environment.

Section 3: Method Validation & Advanced Topics

Validation of a Quantitative HPLC Method

Once a method is developed, it must be validated to prove its suitability for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[7] A validated method provides trustworthy and authoritative results.

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria for an API Assay
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak for analyte is resolved from all others.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value. Assessed by spike/recovery experiments.98.0% - 102.0% recovery
Precision The agreement among a series of measurements. Includes Repeatability and Intermediate Precision.RSD ≤ 2.0%
Range The concentration interval over which the method is precise, accurate, and linear.80% - 120% of the target concentration
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.For impurity methods, signal-to-noise ≥ 10
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are still met.
Advanced Detection: HPLC with Mass Spectrometry (HPLC-MS)

For complex samples, such as identifying metabolites in plasma or characterizing unknown degradation products, UV detection may not be sufficient. Coupling HPLC with a mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the analytes.[8]

  • Trustworthiness: HPLC-MS significantly increases the trustworthiness of peak identification. While UV provides a retention time, high-resolution MS can provide an exact mass, allowing for the determination of an elemental formula.[8]

  • Expertise in Application: Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that can help distinguish between isomers—something UV detection cannot do.[9] This is invaluable for definitive structural elucidation of unknown quinoline-related impurities.

References

  • J. Phys.: Conf. Ser. 1523 012023 (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Musiol, R. et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry. [Link]

  • Yahdian, A. et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B. [Link]

  • Gómez-Pérez, M. L. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Beata, Z. et al. (2005). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Biochemical and Biophysical Methods. [Link]

  • Épshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. [Link]

  • Aturki, Z. et al. (2020). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Tsvetkova, B. et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Vlase, L. et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. [Link]

  • Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]

  • Pharma Interview Questions and Answers. (2022). What are the various ways of Chiral Separation by using HPLC?. YouTube. [Link]

  • Ermer, J. (2001). 7 Validation of HPLC methods in pharmaceutical analysis. ResearchGate. [Link]

  • Deng, X. et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. [Link]

  • de Barros, A. L. B. et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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Method

Application Notes and Protocols for Infrared (IR) Spectroscopy in the Functional Group Analysis of Quinolines

Preamble: The Vibrational Language of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the quinoline ring system stands as a "privileged scaffold," a structural motif consistently foun...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Vibrational Language of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline ring system stands as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity and valuable physicochemical properties. From the historical antimalarial quinine to modern anticancer agents, the functionalization of the quinoline nucleus is a cornerstone of drug discovery.[1] Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method to elucidate the functional group tapestry of these complex molecules. By interpreting the vibrational "language" of bonds, researchers can confirm synthetic success, identify impurities, and gain insight into the electronic environment of the quinoline core.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of IR spectroscopy for the functional group analysis of quinolines. It moves beyond a mere listing of frequencies to provide a deeper understanding of the interplay between molecular structure and spectral features, grounded in established spectroscopic principles.

The Theoretical Framework: Molecular Vibrations and IR Absorption

Infrared radiation interacts with a molecule, causing its bonds to vibrate in specific modes, primarily stretching and bending.[2] These vibrational transitions occur at discrete energy levels, and for a vibration to be "IR active," it must induce a change in the molecule's dipole moment. The quinoline molecule, with its fused aromatic rings and heteroatom, possesses a rich variety of bonds (C-H, C=C, C=N, C-N) that give rise to a complex and informative IR spectrum.

The position of an absorption band (in wavenumbers, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a detailed fingerprint of the functional groups present.[3] The energy of a vibration, and thus the wavenumber of its corresponding absorption, is primarily determined by the masses of the connected atoms and the force constant of the bond (approximated by bond order).

Deciphering the Spectrum of the Quinoline Core

The unsubstituted quinoline molecule exhibits a series of characteristic absorption bands that form the foundation for analyzing its derivatives. Due to the delocalized nature of the π-electron system, many vibrations are coupled, meaning they involve the collective motion of several atoms.[4]

Quinoline_Structure

Table 1: Characteristic IR Absorption Regions for the Unsubstituted Quinoline Core

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretching3100 - 3000Medium to WeakBands in this region confirm the presence of hydrogens on an aromatic system. Their position is slightly higher than aliphatic C-H stretches (<3000 cm⁻¹).[3]
C=C and C=N Stretching (Ring Vibrations)1625 - 1430Medium to StrongThese are often a series of sharp absorptions. The C=N stretch is typically observed around 1622 cm⁻¹. The delocalization in the ring system leads to multiple coupled vibrations.[4]
C-N Stretching1325 - 1314MediumAssociated with the stretching of the carbon-nitrogen bond within the heterocyclic ring.[5]
C-H In-Plane Bending1300 - 1000Medium to WeakThese vibrations are characteristic of the aromatic structure but can be difficult to assign definitively in complex molecules.
C-H Out-of-Plane (OOP) Bending900 - 650StrongThe pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene and pyridine rings. For example, a strong band around 750 cm⁻¹ is often indicative of ortho-disubstitution.[6]
Ring Puckering/DeformationBelow 650Medium to WeakThese vibrations involve the entire ring structure.

The Influence of Functional Groups on the Quinoline Spectrum

The true utility of IR spectroscopy in quinoline chemistry lies in its ability to identify and characterize substituent functional groups. The electronic nature (electron-donating or electron-withdrawing) and position of a substituent can subtly alter the vibrations of the quinoline core, in addition to exhibiting its own characteristic absorption bands.

Table 2: IR Frequencies for Common Functional Groups on a Quinoline Scaffold

Functional GroupExample SubstituentVibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeCausality and Insights
Hydroxyl -OH (e.g., 8-Hydroxyquinoline)O-H Stretching3500 - 3200Strong, BroadThe broadness is due to hydrogen bonding. In 8-hydroxyquinoline, intramolecular H-bonding with the ring nitrogen can be observed.[7] The absence of this band is strong evidence against the presence of a hydroxyl group.
C-O Stretching1300 - 1200Medium to StrongThe exact position can indicate the phenolic nature of the hydroxyl group.
Amino -NH₂ (e.g., 8-Aminoquinoline)N-H Stretching3500 - 3300Medium, Two BandsPrimary amines (-NH₂) show two distinct bands (symmetric and asymmetric stretching). Secondary amines (-NHR) show a single band.[8]
N-H Bending (Scissoring)1650 - 1580MediumThis band can sometimes overlap with the ring stretching vibrations.
Nitro -NO₂ (e.g., 5-Nitroquinoline)Asymmetric N-O Stretching1550 - 1475StrongThe strong electron-withdrawing nature of the nitro group can shift the quinoline ring vibrations. These two N-O stretches are highly characteristic.[9]
Symmetric N-O Stretching1360 - 1290Strong
Carbonyl (Ketone) =O (e.g., 5,8-Quinolinedione)C=O Stretching1700 - 1660Strong, SharpConjugation with the aromatic ring typically lowers the C=O stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). In quinolinediones, two distinct C=O bands may be observed.[5]
Carbonyl (Carboxylic Acid) -COOH (e.g., Quinoline-4-carboxylic acid)O-H Stretching3300 - 2500Very BroadThe extreme broadness is due to strong hydrogen-bonded dimers.
C=O Stretching1725 - 1700StrongThe presence of both the very broad O-H and the strong C=O is highly indicative of a carboxylic acid.[10]
Cyano (Nitrile) -C≡NC≡N Stretching2260 - 2220Medium, SharpThis region of the spectrum is often "quiet," making the nitrile peak easy to identify.[3]
Alkoxy -OR (e.g., Methoxyquinoline)Asymmetric C-O-C Stretching1275 - 1200Strong
Symmetric C-O-C Stretching1075 - 1020Medium
Halogens -Cl, -BrC-X StretchingBelow 850Medium to StrongThese vibrations are in the fingerprint region and can be difficult to assign without comparative analysis.

Experimental Protocols: A Self-Validating System

The integrity of IR spectral data hinges on rigorous experimental technique. The following protocols are designed to ensure reproducibility and accuracy.

Instrument Performance Verification

Before any sample analysis, the performance of the FTIR spectrometer must be verified. This ensures the instrument is operating within its specified parameters.

Protocol: Instrument Calibration and Verification

  • Initialization: Power on the spectrometer and allow it to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.[11]

  • Background Spectrum: Record a background spectrum (air) to ratio against the sample spectrum. This removes contributions from atmospheric water and carbon dioxide.

  • Wavenumber Accuracy: Analyze a certified polystyrene film standard. The observed peak positions should fall within the accepted tolerance (typically ±1 cm⁻¹) of the certified values (e.g., 3027.1, 2924.0, 1601.4, 1028.3 cm⁻¹).[12]

  • Resolution Check: Using the polystyrene film, verify the instrument's ability to resolve closely spaced peaks. For example, the trough between the peaks at 2870 cm⁻¹ and 2849.5 cm⁻¹ should be distinct.[12]

  • Documentation: Record the results of the performance verification in the instrument logbook.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Inst_Verification Instrument Verification (Polystyrene Film) Sample_Prep Sample Preparation (ATR or KBr Pellet) Inst_Verification->Sample_Prep Instrument OK Background Collect Background Spectrum Sample_Prep->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Report Generate Report Interpretation->Report

Sample Preparation: Choosing the Right Path

The choice of sample preparation method depends on the physical state of the quinoline derivative (solid or liquid) and the desired quality of the spectrum.

Method 1: Attenuated Total Reflectance (ATR) - The Rapid Approach

ATR is the most common and convenient method for analyzing solid powders and liquids with minimal sample preparation.[13] The IR beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide), creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal surface.[14]

Protocol: ATR-FTIR Analysis

  • Crystal Cleaning: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid quinoline sample onto the crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and reproducible pressure. This is critical for good contact and spectral quality. Insufficient pressure will result in a weak, noisy spectrum.[15]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the sample from the crystal surface after analysis.

Causality Insight: ATR is ideal for rapid screening of synthetic products and for samples that are difficult to grind or are sensitive to moisture. The path length is effectively constant, making it well-suited for quantitative analysis.[16]

Method 2: KBr Pellet - The High-Resolution Standard

The potassium bromide (KBr) pellet method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent disc. This technique often yields higher resolution spectra with less scattering than ATR, especially for crystalline samples.

Protocol: KBr Pellet Preparation and Analysis

  • Grinding: Add approximately 1-2 mg of the quinoline sample and ~100-200 mg of dry, spectroscopy-grade KBr to an agate mortar. Grind the mixture thoroughly until it has a fine, consistent, powder-like texture.[17]

    • Expert Tip: Inadequate grinding is a common source of poor-quality spectra, leading to broad peaks and a sloping baseline due to light scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum.

  • Storage/Disposal: KBr is hygroscopic; pellets should be analyzed promptly.

Causality Insight: The KBr method averages the sample orientation, which can be beneficial for polymorphic or highly crystalline materials. However, it is more labor-intensive and susceptible to moisture contamination (visible as broad O-H bands). The pressure applied can sometimes induce phase changes in the sample.[18]

A Systematic Approach to Spectral Interpretation

Interpreting the IR spectrum of a novel quinoline derivative should be a systematic process, not a random peak-hunting exercise.

  • The 3000 cm⁻¹ Line: First, examine the region around 3000 cm⁻¹. Peaks above 3000 cm⁻¹ are characteristic of aromatic and vinyl C-H stretching. Peaks below 3000 cm⁻¹ are from aliphatic C-H stretching. This immediately provides information about the nature of substituents.[3]

  • The "Tongues and Swords": Look for the most prominent and characteristic peaks.

    • "Tongues": Broad, strong absorptions in the 3500-2500 cm⁻¹ region are almost always indicative of O-H (from alcohols or carboxylic acids) or N-H groups.[3]

    • "Swords": Intense, sharp absorptions in the 1800-1650 cm⁻¹ region are characteristic of carbonyl (C=O) groups.[3]

  • The Triple Bond Region: The region from ~2260-2100 cm⁻¹ is often empty. A sharp peak here is strong evidence for a nitrile (-C≡N) or an alkyne (-C≡C-).[3]

  • The Fingerprint Region (Below 1500 cm⁻¹): This region contains a high density of peaks, including C-C, C-N, C-O stretching and various bending vibrations. While complex, it is unique to each molecule. Direct comparison of the fingerprint region of an unknown with that of a known standard is a powerful method for identification. The C-H out-of-plane bending vibrations (900-650 cm⁻¹) are particularly useful for determining the substitution pattern on the aromatic rings.[2]

Conclusion: Integrating IR Spectroscopy into the Quinoline Research Workflow

Infrared spectroscopy is an indispensable tool in the arsenal of any scientist working with quinoline derivatives. Its ability to provide rapid, definitive information on the presence or absence of key functional groups makes it invaluable for reaction monitoring, structural confirmation, and quality control. By understanding the principles behind the technique, adhering to rigorous experimental protocols, and employing a systematic approach to interpretation, researchers can fully leverage the power of IR spectroscopy to accelerate their research and development efforts in this vital area of chemical science.

References

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  • Carty, A. J., & Lapper, M. N. (1973). Complexes of 8-Aminoquinoline. I. The Infrared Spectra of the Ligand, the Tris Complexes of Iron, Cobalt and Nickel Perchlorates and Their ND2 Analogues. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

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  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Tautomerisation of quinoline-2(1H)-one and quinoline-4(1H)-one moieties. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Yildirim, A., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. Retrieved from [Link]

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  • Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols: Investigating 3-Ethyl-2-Propylquinoline as a Novel Antimicrobial Agent

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens.[1][2] The quinoline nucleus represents a cornerstone in the architecture of synthetic antibacterial agents.[1][3] From the early discovery of nalidixic acid to the broad-spectrum clinical utility of fluoroquinolones, this heterocyclic scaffold has proven to be exceptionally versatile.[2][4] Quinolone derivatives typically exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[4][5][6][7][8] This mechanism, which involves the formation of a ternary complex with the enzyme and DNA, leads to the accumulation of double-strand DNA breaks and subsequent cell death.[5][6]

This document provides a comprehensive guide for the investigation of 3-ethyl-2-propylquinoline , a lesser-explored derivative, as a potential candidate for antimicrobial drug development. While extensive research exists for various substituted quinolines, 3-ethyl-2-propylquinoline remains a frontier molecule.[1][9][10][11] Its basic chemical structure is available from sources such as PubChem, which also indicates a favorable preliminary safety profile, with most reports suggesting it does not meet GHS hazard criteria.[12] This application note will furnish researchers, scientists, and drug development professionals with the foundational protocols to systematically evaluate its antimicrobial spectrum, potency, and preliminary mechanism of action.

Physicochemical Properties of 3-Ethyl-2-Propylquinoline

A thorough understanding of the test compound's properties is fundamental to experimental design and data interpretation.

PropertyValueSource
IUPAC Name 3-ethyl-2-propylquinolinePubChem[12]
CAS Number 3290-24-2PubChem[12]
Molecular Formula C₁₄H₁₇NPubChem[12]
Molecular Weight 199.29 g/mol PubChem[12]
Structure CCCC1=NC2=CC=CC=C2C=C1CCPubChem[12]

Part 1: Initial Screening for Antimicrobial Activity

The primary objective is to determine if 3-ethyl-2-propylquinoline possesses intrinsic antimicrobial activity against a representative panel of pathogenic bacteria. The Kirby-Bauer disk diffusion assay provides a rapid, qualitative assessment, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Protocol 1.1: Disk Diffusion Assay for Preliminary Screening

This method allows for a visual and qualitative assessment of the compound's ability to inhibit microbial growth.

Causality and Experimental Rationale: The principle of this assay is that the antimicrobial agent will diffuse from a paper disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the drug.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Prepare stock solutions of 3-ethyl-2-propylquinoline in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) onto sterile blank paper disks (6 mm diameter). Allow the solvent to evaporate completely.

    • Place the impregnated disk onto the surface of the inoculated MHA plate.

    • Include a solvent-only disk as a negative control and a disk with a known antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Protocol 1.2: Broth Microdilution for MIC Determination

This protocol provides the quantitative MIC value, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality and Experimental Rationale: By exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial compound, we can pinpoint the precise concentration at which bacterial growth is inhibited. This is a critical parameter for evaluating the potency of a potential drug.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a stock solution of 3-ethyl-2-propylquinoline in MHB (e.g., at 4x the highest desired final concentration).

    • Add 100 µL of this stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in Protocol 1.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

    • A viability indicator such as resazurin may be added to aid in visualization.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Data Acquisition Compound Compound Stock Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Bacteria Bacterial Culture Inoculation Inoculation with Bacteria Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate 18-24h Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

Part 2: Elucidating the Mechanism of Action (MoA)

Based on the known activity of related quinolone compounds, a primary hypothesis is that 3-ethyl-2-propylquinoline targets bacterial DNA gyrase and/or topoisomerase IV.[5][7]

Protocol 2.1: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the effect of the compound on the supercoiling activity of DNA gyrase.

Causality and Experimental Rationale: DNA gyrase introduces negative supercoils into relaxed circular DNA, an ATP-dependent process.[7] An inhibitor will prevent this conformational change. The different DNA topoisomers (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster.

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, set up reactions in microcentrifuge tubes. A typical 20 µL reaction includes:

      • DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

      • 200 ng of relaxed pBR322 plasmid DNA (substrate).

      • 2 units of E. coli DNA Gyrase enzyme.

      • Varying concentrations of 3-ethyl-2-propylquinoline (dissolved in DMSO, final DMSO concentration <2%).

      • Include a 'no enzyme' control, a 'no compound' (positive) control, and a known inhibitor control (e.g., novobiocin or ciprofloxacin).

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing EDTA and SDS).

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Perform electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Interpretation:

    • In the positive control lane (no compound), the relaxed plasmid should be converted to the faster-migrating supercoiled form.

    • Inhibition is observed as a dose-dependent decrease in the formation of the supercoiled band and a corresponding increase in the relaxed band.

Visualization of the Proposed Mechanism of Action

MoA_Pathway cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA->Gyrase ATP Ternary_Complex Ternary Complex (DNA-Enzyme-Drug) Relaxed_DNA->Ternary_Complex Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Gyrase->Supercoiled_DNA Gyrase->Ternary_Complex Compound 3-Ethyl-2-Propylquinoline Compound->Ternary_Complex DNA_Breaks Double-Strand Breaks Ternary_Complex->DNA_Breaks Blocks ligation Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Putative MoA of 3-ethyl-2-propylquinoline targeting DNA gyrase.

Part 3: Preliminary Cytotoxicity Assessment

A crucial step in early drug development is to assess the compound's toxicity towards mammalian cells to determine its potential therapeutic window.

Protocol 3.1: MTT Assay for Mammalian Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality and Experimental Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 3-ethyl-2-propylquinoline in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium only (no cells) as a blank, and cells with compound-free medium as a negative control (100% viability).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours until purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Summary of Expected Data and Interpretation

The following table outlines the type of data that will be generated from these protocols and its significance in the evaluation of 3-ethyl-2-propylquinoline.

AssayKey ParameterInterpretation
Disk Diffusion Zone of Inhibition (mm)A larger zone indicates greater susceptibility of the test organism. Provides a qualitative screen.
Broth Microdilution MIC (µg/mL)The minimum concentration required to inhibit growth. A low MIC value indicates high potency.
DNA Gyrase Assay IC₅₀ (µM)The concentration of the compound that inhibits 50% of the enzyme's activity. Confirms the molecular target.
MTT Cytotoxicity CC₅₀ (µM)The concentration of the compound that reduces cell viability by 50%. A high CC₅₀ value is desirable.
Selectivity Index (CC₅₀ / MIC)A ratio that indicates the compound's selectivity for bacterial vs. mammalian cells. A higher index suggests a better therapeutic potential.

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial investigation of 3-ethyl-2-propylquinoline as a novel antimicrobial agent. By following these protocols, researchers can efficiently gather critical data on its activity, potency, mechanism of action, and preliminary safety profile. The quinoline scaffold has a proven track record in antimicrobial drug discovery, and a systematic evaluation of new derivatives like 3-ethyl-2-propylquinoline is a vital endeavor in the fight against infectious diseases.[2][13][14]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • El-Gamal, M. I., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-2-propylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Kurt, B. Z., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6861. [Link]

  • Arias-Gomez, A., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4945. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Atmaca, G. U., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 933-947. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (n.d.). MDPI. Retrieved from [Link]

  • Yildirim, I., et al. (2015). Antimicrobial properties and DNA interactions studies of 3-hetarylazoquinoline-2,4-diol compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-974. [Link]

  • Emami, S., et al. (2010). Chemistry and Mechanism of Action of the Quinolone Antibacterials. Current Medicinal Chemistry, 17(18), 1849-1869. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-ethyl-2-phenylquinoline with catalyst structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

Sources

Method

Application Notes &amp; Protocols: The Enduring Utility of Quinoline Derivatives as Antimalarial Agents

Abstract: The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, a history that began with the isolation of quinine and evolved to the synthesis of potent derivatives like chloroquine and mefloquine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, a history that began with the isolation of quinine and evolved to the synthesis of potent derivatives like chloroquine and mefloquine.[1][2] Despite the formidable challenge of drug resistance, quinoline-based compounds continue to be a major class of antimalarials, often used in combination therapies.[3] This guide provides an in-depth exploration of the rationale behind their use, detailed protocols for their evaluation, and insights into structure-activity relationships that drive modern antimalarial drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating this persistent global health threat.

The Foundational Mechanism: Disrupting Heme Detoxification

The primary therapeutic action of most quinoline antimalarials targets the blood-stage of the Plasmodium parasite's life cycle, specifically within the acidic digestive vacuole.[4][5]

  • The Parasite's Challenge: As the parasite consumes host hemoglobin for nutrients, it releases large quantities of toxic free heme (ferriprotoporphyrin IX).[6][7] To protect itself, the parasite rapidly polymerizes this heme into an inert, crystalline substance called hemozoin.[7][8]

  • Quinoline Intervention: Quinoline drugs, particularly 4-aminoquinolines like chloroquine, are weak bases. They diffuse freely into the parasite and become protonated and trapped within the acidic (low pH) digestive vacuole, accumulating to concentrations several thousand-fold higher than in the surrounding plasma.[4][5] This high concentration allows the drug to bind to free heme, forming a complex that caps the growing hemozoin crystal.[7][8] This action prevents further polymerization, leading to a buildup of toxic free heme.[4][6]

  • Consequence: The accumulation of the drug-heme complex and free heme generates reactive oxygen species and disrupts membrane integrity, ultimately leading to parasite death.[6]

This fundamental mechanism is the basis for many of the screening assays used in the development of new quinoline-based antimalarials.

Hemozoin_Inhibition cluster_parasite Plasmodium Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe²⁺-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Heme->Hemozoin BLOCKS ROS Reactive Oxygen Species (ROS) & Membrane Damage Heme->ROS Death Parasite Death ROS->Death Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Forms Complex

Caption: Mechanism of action for quinoline antimalarials.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Decades of research have illuminated key structural features of the quinoline nucleus that govern antimalarial activity. Understanding these relationships is critical for designing new derivatives that can overcome resistance and improve safety profiles.[9]

Structural Position / FeatureObservationSignificance & RationaleReferences
C7-Position (Quinoline Ring) A chlorine atom (e.g., in Chloroquine) is strongly associated with high activity.The electronegative chlorine is believed to enhance the ability of the quinoline ring to stack with the porphyrin ring of heme, strengthening the drug-heme complex and improving inhibition of hemozoin formation.[10]
C4-Position (Amino Side Chain) A flexible diaminoalkyl side chain is crucial for activity and accumulation.This basic side chain is essential for the high accumulation of the drug in the acidic digestive vacuole. Its length and basicity are finely tuned parameters; changes can drastically alter potency and pharmacokinetics.[10][11]
C6-Position (Quinoline Ring) Introduction of electron-withdrawing groups (e.g., trifluoromethyl, -CF3) can enhance potency.This modification can influence the electronic properties of the quinoline ring system, potentially improving its interaction with the target or altering its metabolic stability.[10]
Molecular Hybridization Fusing the quinoline scaffold with other pharmacophores (e.g., trioxanes, piperidine, chalcones).This is a key strategy to combat drug resistance. A hybrid molecule can have a dual mode of action, making it harder for the parasite to develop resistance. It can also improve uptake and accumulation.[10][12][13]
Drug Efflux Avoidance Modifications to the side chain or overall molecular topology.Resistance is often mediated by the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the vacuole.[10] Structural changes can create molecules that are not recognized or transported by PfCRT.[5][10]

Core Protocols for Preclinical Evaluation

A robust and logical preclinical evaluation workflow is essential for identifying promising quinoline derivatives. The process moves from high-throughput in vitro screening to more complex in vivo efficacy models.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Validation cluster_in_vivo In Vivo Efficacy p1 Primary Screen: Antiplasmodial Assay (e.g., SYBR Green I) p2 Secondary Screen: Cytotoxicity Assay (e.g., MTT on HepG2) p1->p2 p3 Calculate Selectivity Index (SI) p2->p3 p4 Heme Biocrystallization Inhibition Assay p3->p4 p5 Mouse Model: 4-Day Suppressive Test (P. berghei) p4->p5 p6 Determine ED₅₀ & ED₉₀ p5->p6

Caption: Preclinical evaluation workflow for antimalarial agents.

Protocol 3.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. An increase in DNA content corresponds to parasite growth. The assay is performed on both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to assess activity against resistant parasites.[10]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test quinoline derivative in 100% DMSO.

    • Perform a serial 3-fold dilution series in a 96-well plate using RPMI-1640 medium to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration is ≤0.5%.

  • Parasite Culture Preparation:

    • Culture P. falciparum (e.g., 3D7 for CQS, W2 for CQR) in human O+ erythrocytes at 5% hematocrit in complete medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate).

    • Synchronize the culture to the ring stage (e.g., using 5% D-sorbitol).

    • Adjust the culture to 1% parasitemia and 2% hematocrit.

  • Assay Plate Setup:

    • Add 100 µL of the parasite culture to each well of the drug dilution plate.

    • Controls (Essential for Validation):

      • Positive Control: Chloroquine or Artemisinin at known effective concentrations.

      • Negative (Growth) Control: Parasite culture with medium and vehicle (DMSO) only.

      • Background Control: Uninfected erythrocytes.

  • Incubation:

    • Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.

    • Add 100 µL of lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader (Excitation: 485 nm, Emission: 530 nm).

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the negative control (100% growth) and calculate the percentage of growth inhibition for each drug concentration.

    • Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Method)

Principle: This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This is crucial for determining if a compound's antimalarial activity is due to specific targeting of the parasite or general toxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 or HEK293) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Assay Plate Setup:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of the test quinoline derivative, similar to the antiplasmodial assay.

    • Replace the old medium with 100 µL of fresh medium containing the diluted compounds.

    • Controls: Include wells with cells and vehicle (DMSO) only (100% viability) and a known cytotoxic agent like doxorubicin (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours until purple precipitates are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm on a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

    • Calculate the Selectivity Index (SI): SI = CC₅₀ / IC₅₀. A higher SI value (ideally >100) indicates greater selectivity for the parasite over mammalian cells.[6]

Protocol 3.3: In Vivo Efficacy (Peter's 4-Day Suppressive Test)

Principle: This is the standard in vivo model for assessing the blood-schizontocidal activity of a potential antimalarial drug. It measures the ability of a compound to suppress the growth of parasites in an infected mouse.[14]

Step-by-Step Methodology:

  • Animal and Parasite Strain:

    • Use Swiss albino mice (e.g., 6-8 weeks old, 20-25g).

    • Use a rodent malaria parasite, typically Plasmodium berghei (ANKA strain).

  • Infection (Day 0):

    • Infect mice intravenously or intraperitoneally with 1 x 10⁷ parasitized red blood cells from a donor mouse.

  • Drug Administration:

    • Randomize mice into groups (n=5 per group).

    • Prepare the test compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

    • Administer the compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

    • Dose Ranging: Test compounds at a minimum of 4 different doses (e.g., 100, 30, 10, and 3 mg/kg).[14]

    • Controls: Include a vehicle control group and a positive control group treated with a standard drug like chloroquine (e.g., 1.5-20 mg/kg).[14]

  • Monitoring Parasitemia (Day 4):

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the Average Percent Suppression of Parasitemia for each group using the formula: [(Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control] x 100

    • Calculate the dose that produces 50% and 90% suppression of parasitemia (ED₅₀ and ED₉₀, respectively) by plotting the percent suppression against the log of the dose.

Conclusion and Future Outlook

The quinoline core, while one of the oldest in the antimalarial arsenal, remains remarkably versatile. The ongoing threat of resistance necessitates continuous innovation. Future research will likely focus on:

  • Novel Chemotypes: Discovery of new quinoline derivatives, such as quinoline-4-carboxamides, that operate via novel mechanisms of action like inhibiting protein synthesis.[15]

  • Multi-stage Activity: Developing compounds that are active against not only the blood stages but also the liver and gametocyte stages of the parasite to block transmission and prevent relapse.[15]

  • Advanced Hybrid Molecules: Creating sophisticated conjugates that combine the heme-targeting properties of quinolines with agents that have entirely different targets, providing a powerful multi-pronged attack.[10]

By leveraging the foundational knowledge of quinoline chemistry and employing the robust evaluation protocols outlined here, the scientific community can continue to develop this privileged scaffold into next-generation therapies to combat malaria.

References

  • Kumar, A., & Kumar, K. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(42), 27135-27161. [Link]

  • Molefe, P. A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(11), 1957. [Link]

  • Kumar, A., & Singh, R. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 298-306. [Link]

  • Tzampouras, G., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(10), 2268. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Wikipedia contributors. (2024). Quinine. Wikipedia, The Free Encyclopedia. [Link]

  • Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). Quinoline antimalarials: mechanisms of action and resistance. Trends in pharmacological sciences, 19(4), 132-135. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87. [Link]

  • Kumar, A., & Aggarwal, N. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64. [Link]

  • Priežgė, Ž., & Matulis, D. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Pharmaceuticals, 15(11), 1386. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772. [Link]

  • Biamonte, M. A., Wanner, J., & Le Roch, K. G. (2013). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. [Link]

  • Singh, A., & Kumar, K. (2023). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-ethyl-2-propylquinoline

Welcome to the comprehensive technical support guide for the synthesis of 3-ethyl-2-propylquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are looking to improve t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-ethyl-2-propylquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this quinoline derivative. Here, we will delve into the most effective synthetic routes, troubleshoot common experimental challenges, and provide detailed protocols to enhance your success in the laboratory.

Introduction to the Synthesis of 3-ethyl-2-propylquinoline

The synthesis of polysubstituted quinolines is a cornerstone of heterocyclic chemistry, with the quinoline scaffold being a prevalent motif in numerous pharmaceuticals and biologically active compounds. For the specific synthesis of 3-ethyl-2-propylquinoline, the Combes synthesis stands out as a primary and logical synthetic strategy. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3] In the case of 3-ethyl-2-propylquinoline, the required starting materials are aniline and 3,5-octanedione .

The Combes synthesis is valued for its directness in forming the 2,4-substituted quinoline backbone.[1] However, achieving high yields can be challenging due to potential side reactions and the need for careful optimization of reaction conditions. This guide will walk you through the intricacies of this synthesis, providing you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-ethyl-2-propylquinoline via the Combes reaction.

Q1: I am getting a very low yield of 3-ethyl-2-propylquinoline. What are the likely causes?

Low yields in the Combes synthesis can stem from several factors:

  • Incomplete Enamine Formation: The initial step is the condensation of aniline and 3,5-octanedione to form a β-aminoenone (an enamine intermediate).[1][4] This is a reversible reaction, and inefficient removal of water can hinder its completion.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the subsequent cyclization step.[4] An acid that is too weak may not facilitate the reaction efficiently, while an overly strong or concentrated acid can lead to the degradation of starting materials and the product, often resulting in tar formation.

  • Harsh Reaction Temperatures: Excessive heat can promote polymerization and charring of the reactants, significantly reducing the yield of the desired quinoline.

  • Side Reactions: The formation of regioisomers and other byproducts can compete with the desired reaction pathway. With an unsymmetrical diketone like 3,5-octanedione, there is a possibility of forming the isomeric 4-ethyl-2-propylquinoline, although steric hindrance generally favors the formation of the 2,3-disubstituted product.[1]

Q2: I am observing a significant amount of dark, tarry byproduct. How can I minimize this?

Tar formation is a frequent issue in acid-catalyzed reactions involving aromatic amines. To mitigate this:

  • Moderate Reaction Conditions: Avoid excessively high temperatures. It is often beneficial to heat the reaction mixture gradually and maintain the lowest effective temperature for the cyclization to occur.

  • Optimize Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the reaction. A preliminary small-scale experiment to screen different acid concentrations can be highly valuable.

  • Choice of Catalyst: While concentrated sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) or milder Lewis acids can sometimes provide better results with less charring.[2][4]

Q3: How can I control the regioselectivity of the reaction to favor 3-ethyl-2-propylquinoline?

The reaction of aniline with the unsymmetrical 3,5-octanedione can potentially lead to two regioisomers. The initial nucleophilic attack of the aniline can occur at either of the two carbonyl carbons of the diketone. The subsequent cyclization onto the aniline ring then determines the final substitution pattern.

Generally, the cyclization is directed by both electronic and steric factors. In the case of 3,5-octanedione, the ethyl and propyl groups have different steric bulk. The annulation step, which is often the rate-determining step, is sensitive to steric hindrance.[1] The cyclization is more likely to proceed in a way that minimizes steric clash, which in this case would favor the formation of 3-ethyl-2-propylquinoline. To further enhance this selectivity, consider using a bulkier acid catalyst or optimizing the temperature to exploit the differences in the activation energies for the formation of the two possible intermediates.

Q4: What is the best way to purify the crude 3-ethyl-2-propylquinoline?

Purification of the final product is crucial to remove unreacted starting materials, the acid catalyst, and any byproducts. A typical purification workflow involves:

  • Neutralization and Extraction: After the reaction is complete, the mixture is cooled and carefully poured onto ice. The acidic solution is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until it is alkaline. The crude product is then extracted into an organic solvent such as diethyl ether or dichloromethane.

  • Washing and Drying: The organic extracts are washed with water and brine to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by either vacuum distillation or column chromatography on silica gel. Given that 3-ethyl-2-propylquinoline is a liquid at room temperature, vacuum distillation is often an effective method for obtaining a pure product.

Experimental Protocols and Methodologies

The following is a generalized protocol for the synthesis of 3-ethyl-2-propylquinoline via the Combes reaction. It is essential to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup.

Protocol 1: Combes Synthesis of 3-ethyl-2-propylquinoline

Materials:

  • Aniline

  • 3,5-Octanedione

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of aniline and 3,5-octanedione. Stir the mixture at room temperature for 30-60 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: Cool the flask in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) with constant stirring. The amount of acid should be optimized, but a common starting point is a 2:1 to 3:1 molar ratio relative to the aniline.

  • Reaction: After the addition of the acid is complete, gently heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base until the mixture is alkaline. The quinoline derivative may separate as an oil. Extract the aqueous mixture with an organic solvent. Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Catalyst Selection

CatalystAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Readily available, inexpensive, and often effective.Can lead to significant charring and tar formation, especially at higher temperatures.[1]
Polyphosphoric Acid (PPA) Often a more effective dehydrating agent than H₂SO₄, potentially leading to higher yields and cleaner reactions.[1]More viscous and can be more difficult to handle.
Lewis Acids (e.g., ZnCl₂, AlCl₃) Can be milder than strong Brønsted acids, potentially reducing side reactions.May be less effective for some substrates and can be more expensive.
Solid Acid Catalysts (e.g., Nafion) Reusable and can simplify product work-up.May have lower activity compared to homogeneous catalysts.

Visualizations

Workflow for the Synthesis of 3-ethyl-2-propylquinoline

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product aniline Aniline condensation Condensation (Enamine Formation) aniline->condensation diketone 3,5-Octanedione diketone->condensation cyclization Acid-Catalyzed Cyclization & Dehydration condensation->cyclization Acid Catalyst (e.g., H₂SO₄) workup Neutralization & Extraction cyclization->workup purify Vacuum Distillation or Column Chromatography workup->purify product 3-ethyl-2-propylquinoline purify->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of 3-ethyl-2-propylquinoline.

Troubleshooting Logic for Low Yield

start Low Yield of 3-ethyl-2-propylquinoline cause1 Incomplete Reaction? start->cause1 cause2 Significant Tarring? start->cause2 cause3 Regioisomer Formation? start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature Moderately cause1->solution1b solution1c Optimize Catalyst Concentration cause1->solution1c solution2a Decrease Reaction Temperature cause2->solution2a solution2b Use Milder Acid Catalyst (e.g., PPA) cause2->solution2b solution2c Slow, Controlled Acid Addition cause2->solution2c solution3a Characterize Byproducts (GC-MS, NMR) cause3->solution3a solution3b Modify Catalyst to Influence Sterics cause3->solution3b

Caption: A decision tree for troubleshooting low yields in the synthesis of 3-ethyl-2-propylquinoline.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bull. Soc. Chim. Fr.1888, 49, 89-92.
  • Sloop, J. C. The Combes quinoline synthesis: A review and mechanistic insights. Arkivoc2009 , (i), 1-25. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series, 2024, 3(12), Part 2, Chapter 8.
  • Weyesa, A.; Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 20784-20793. [Link]

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Optimization

Friedländer Synthesis of Quinolines: A Technical Support Center for Troubleshooting Side Reactions

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and versatile reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and versatile reaction. As a self-validating system, this document will not only provide protocols but also explain the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to quinoline scaffolds through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[1][2] Despite its utility, the reaction is often plagued by side reactions that can complicate purification and significantly reduce yields, particularly during scale-up.[2] This guide provides in-depth troubleshooting for the most common side reactions encountered in the Friedländer synthesis.

Core Principles and Mechanism

The reaction proceeds through a sequence of condensation and cyclization steps. While there has been some debate, the prevailing evidence suggests two possible mechanistic pathways, largely dependent on the reaction conditions. Under typical acidic or basic conditions, the reaction is often initiated by an intermolecular aldol-type condensation.[3]

  • Pathway A: Aldol Condensation First The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone or aldehyde. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the quinoline ring.[1]

  • Pathway B: Schiff Base Formation First Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration.

The initial intermolecular condensation is generally the rate-limiting step.[3] Understanding these pathways is crucial for diagnosing and mitigating side reactions.

Friedlander_Mechanism cluster_main Friedländer Synthesis Pathways 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct Aldol Condensation Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base Schiff Base Formation Methylene Carbonyl Methylene Carbonyl Methylene Carbonyl->Aldol Adduct Methylene Carbonyl->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl Dehydration Quinoline Product Quinoline Product Unsaturated Carbonyl->Quinoline Product Intramolecular Cyclization & Dehydration Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Condensation Cyclized Intermediate->Quinoline Product Dehydration

Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Friedländer synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and the yield of my desired quinoline is low. What is happening?

Answer: You are likely observing self-condensation of your ketone starting material, a common side reaction, especially under basic conditions.[2] This aldol condensation competes with the desired reaction pathway, consuming your ketone and complicating purification.

Causality: The enolizable ketone, in the presence of a base, can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation. The product is typically a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. For example, the self-condensation of cyclohexanone can lead to the formation of 2-(1-cyclohexenyl)cyclohexanone.[4]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Aldol condensations are often accelerated at higher temperatures. Reducing the temperature can favor the desired Friedländer pathway.

  • Slow Addition of the Ketone: Instead of adding all reactants at once, add the ketone dropwise to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the ketone, minimizing its opportunity to self-condense.[5]

  • Choice of Base: If using a base, consider a milder one. Strong bases like sodium hydroxide or potassium hydroxide can promote self-condensation. Weaker bases or alternative catalytic systems may be more selective.

  • Use an Imine Analog: To circumvent the aldol side reaction, consider pre-forming the imine of the 2-aminoaryl carbonyl. This removes the possibility of the ketone self-condensing before it can react with the primary amine.[2]

Aldol_Side_Reaction cluster_aldol Aldol Self-Condensation of Ketone Ketone_1 Ketone Enolate Enolate Intermediate Ketone_1->Enolate Base Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct Nucleophilic Attack Ketone_2 Ketone Ketone_2->Aldol_Adduct Enone_Byproduct α,β-Unsaturated Ketone (Byproduct) Aldol_Adduct->Enone_Byproduct Dehydration

Caption: Aldol self-condensation of the ketone starting material.

FAQ 2: My reaction with an unsymmetrical ketone is giving me a mixture of two isomeric quinolines. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed via enolization towards either of the α-carbons.

Causality: The regiochemical outcome is determined by which α-methylene group of the unsymmetrical ketone reacts with the 2-aminoaryl carbonyl. This is influenced by the relative stability of the potential enolate intermediates and the steric hindrance around the reaction centers.

Troubleshooting Strategies:

StrategyDescriptionRationale
Amine Catalysis Use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to significantly improve regioselectivity.[5]These catalysts can favor the formation of the kinetic enolate, leading to a higher proportion of one regioisomer.
Phosphoryl Group Introduction Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific position.[2]The phosphoryl group activates the adjacent methylene, making it the preferential site of reaction.
Ionic Liquids The use of certain ionic liquids as both the solvent and catalyst can enhance regioselectivity.[2]The structured environment of the ionic liquid can influence the transition state of the reaction, favoring one regioisomeric pathway.
Slow Addition of Ketone As with minimizing self-condensation, the slow addition of the unsymmetrical ketone can also improve regioselectivity.[5]This can favor the formation of the thermodynamically more stable product by allowing for equilibration.
FAQ 3: My reaction is turning dark and forming a complex mixture of products, especially when I use 2-aminobenzaldehyde. What is causing this?

Answer: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation to form trimeric and tetrameric byproducts, especially in the presence of acid.[6][7] This leads to a complex reaction mixture and low yields of the desired quinoline.

Causality: The amino group of one molecule of 2-aminobenzaldehyde can react with the aldehyde group of another, leading to a cascade of condensation reactions that form complex polycyclic structures.

Troubleshooting Protocol:

  • Use Freshly Prepared or Purified 2-Aminobenzaldehyde: The stability of 2-aminobenzaldehyde decreases over time. Using freshly prepared or purified starting material is crucial.

  • Maintain Low Concentration: Slowly add the 2-aminobenzaldehyde to the reaction mixture to keep its instantaneous concentration low, thereby minimizing self-condensation.

  • Optimize Catalyst and Temperature: Harsh acidic conditions and high temperatures can accelerate the self-condensation. Consider using milder catalysts and the lowest effective temperature.

  • In Situ Generation: An effective strategy is to generate the 2-aminobenzaldehyde in situ from a stable precursor, such as 2-nitrobenzaldehyde, followed by the immediate Friedländer condensation in a one-pot procedure.[8]

Self_Condensation cluster_self Self-Condensation of 2-Aminobenzaldehyde Monomer_1 2-Aminobenzaldehyde Trimer Trimeric Byproduct Monomer_1->Trimer Monomer_2 2-Aminobenzaldehyde Monomer_2->Trimer Monomer_3 2-Aminobenzaldehyde Monomer_3->Trimer

Caption: Self-condensation of 2-aminobenzaldehyde leading to byproducts.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Aldol Byproducts

This protocol is designed for a Friedländer synthesis that is prone to ketone self-condensation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 2-aminoaryl ketone (1.0 equiv) and the catalyst (e.g., KOH, 1.2 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol).

  • Reactant Addition: Begin stirring the mixture and heat to the desired temperature (e.g., 60 °C).

  • Slow Addition of Ketone: Using a syringe pump, add the ketone (1.1 equiv) to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture in vacuo and proceed with purification.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).[9]

Protocol 2: One-Pot Synthesis from 2-Nitrobenzaldehyde to Minimize Self-Condensation

This procedure generates the 2-aminobenzaldehyde in situ to avoid its decomposition.[8]

  • Initial Mixture: In a round-bottom flask, dissolve the 2-nitrobenzaldehyde (1.0 equiv) and the ketone (1.2 equiv) in glacial acetic acid.

  • Reduction: Heat the mixture to 90-100 °C and add iron powder (3.0-4.0 equiv) portion-wise over 30 minutes.

  • Reaction: Continue heating and stirring for 2-3 hours, monitoring the disappearance of the 2-nitrobenzaldehyde by TLC.

  • Basification and Condensation: After the reduction is complete, carefully add a solution of potassium hydroxide to basify the mixture, which will catalyze the Friedländer condensation. Continue to stir at the same temperature for another 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture, filter to remove the iron salts, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst Comparison

The choice of catalyst can significantly impact the yield and selectivity of the Friedländer synthesis. The following table summarizes the performance of various catalysts under different conditions.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
KOH 2-Aminobenzophenone, CyclohexanoneEthanolReflux12 h75[2]
p-TsOH 2-Aminobenzaldehyde, AcetoneSolvent-free10030 min92[2]
Iodine 2-Aminoacetophenone, Ethyl AcetoacetateSolvent-free12045 min95[2]
Gold(III) Chloride 2-Aminobenzaldehyde, CyclohexanoneDichloromethane402 h94[2]
[bsmim] (Ionic Liquid) 2-Aminoacetophenone, DimedoneSolvent-free8016 min93[10]
Fe3O4 NPs 2-Aminoaryl ketone, 1,3-DicarbonylSolvent-free9015-60 min85-96[9]

References

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Wikipedia. (2023, December 1). Friedländer synthesis. Wikipedia. Retrieved January 25, 2026, from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Jaffé, H. H., & Jones, R. N. (1964). The structures of the anhydro-polymers of 2-aminobenzaldehyde. Journal of the Chemical Society B: Physical Organic, 444-449.
  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(15), 5789.
  • ResearchGate. (2020). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
  • YouTube. (2024, September 15).
  • McComas, W. H., & Duesler, E. N. (1987). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
  • Royal Society Open Science. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science, 7(10), 200874.
  • ResearchGate. (2002). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (2021). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • Canadian Science Publishing. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. Canadian Journal of Chemistry, 44(11), 1347-1350.
  • MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6529.
  • Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product?. Pearson.
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. V.
  • YouTube. (2025, January 27). [Chemistry] Propose a mechanism for the aldol condensation of cyclohexanone Do you expect the equilibrium to favor the. YouTube.
  • PubMed. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
  • ResearchGate. (n.d.). The structures of the substituted quinolines.
  • Organic Syntheses. (n.d.).
  • PubMed Central (PMC). (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Canadian Science Publishing. (n.d.).
  • Purification of Organic Compounds by Flash Column Chrom
  • Journal of the Chemical Society B: Physical Organic. (1966). The structures of the anhydro-polymers of 2-aminobenzaldehyde. Journal of the Chemical Society B: Physical Organic, 753-757.
  • YouTube. (2021, December 6). Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones. YouTube.

Sources

Optimization

Resolving co-elution problems in HPLC analysis of quinolines

A-CS-HPLC-2601 Welcome to the technical support center for the HPLC analysis of quinolines. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

A-CS-HPLC-2601

Welcome to the technical support center for the HPLC analysis of quinolines. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the chromatographic analysis of this important class of heterocyclic compounds. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses common preliminary issues and fundamental concepts in the HPLC analysis of quinolines.

Q1: My quinoline analyte is showing poor peak shape (tailing or fronting) on a C18 column. What are the likely causes and how can I fix it?

A1: Poor peak shape for basic compounds like quinoline on standard silica-based C18 columns is a frequent issue, primarily caused by interactions with residual silanol groups on the stationary phase. Quinoline has a pKa of approximately 4.9, meaning it will be protonated and positively charged in acidic mobile phases.[1] These charged analytes can interact strongly with deprotonated, negatively charged silanol groups on the silica surface, leading to peak tailing.

Here is a systematic approach to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is the most critical parameter to control.[2]

    • Low pH (2.5-4.0): At a low pH, the quinoline nitrogen is protonated (positively charged), and the silanol groups are mostly protonated (neutral). This minimizes the strong ionic interactions causing tailing.[3] A common starting point is a mobile phase containing 0.1% formic acid or phosphoric acid.[4]

    • High pH (8-10): At a high pH, the quinoline is neutral, and the silanols are deprotonated (negatively charged). While this can also work, it requires a pH-stable column (e.g., hybrid silica or polymer-based).

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve the peak shape of basic analytes.[3]

  • Column Choice:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have minimal accessible silanol groups.

  • Ionic Strength: Increasing the ionic strength of the mobile phase by adding a buffer (e.g., ammonium formate or ammonium acetate) can help to shield the silanol interactions and improve peak shape.[5][6]

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape (Tailing) ph_check Is Mobile Phase pH Optimized? (e.g., pH 2.5-4.0) start->ph_check ph_adjust Adjust pH with 0.1% Formic Acid or Phosphoric Acid ph_check->ph_adjust No additive_check Are Mobile Phase Additives Used? ph_check->additive_check Yes ph_adjust->additive_check add_tea Add Competing Base (e.g., 0.1% TEA) additive_check->add_tea No column_check Is Column End-Capped and in Good Condition? additive_check->column_check Yes add_tea->column_check new_column Consider Base-Deactivated or Hybrid Column column_check->new_column No good_peak Good Peak Shape column_check->good_peak Yes new_column->good_peak

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Q2: I am not getting any peaks in my chromatogram. What should I check first?

A2: The absence of peaks usually points to a fundamental issue with the HPLC system or the sample itself. Before assuming a chromatographic problem, perform a systematic check of the instrument.[4]

  • Check for Flow: Ensure there is flow from the pump. Look for leaks in the system, especially at fittings. Check that the mobile phase reservoirs are not empty and that the lines are properly primed.[4] Trapped air in the pump head can also cause flow to stop.[4]

  • Detector Settings: Verify that the detector is on and set to an appropriate wavelength for your quinoline analytes. Quinolines have strong UV absorbance, typically around 280-330 nm.

  • Sample Injection: Confirm that the autosampler is correctly picking up and injecting your sample. Check the injection loop for blockages.[4]

  • Sample Preparation: Ensure your sample is soluble in the mobile phase. If the sample is dissolved in a very strong solvent compared to the mobile phase, it may not be retained on the column. Whenever possible, dissolve your sample in the initial mobile phase.[7]

Section 2: Resolving Co-eluting Quinolines

This section focuses on strategies to separate quinolines that are not resolved under initial screening conditions. Co-elution is a common problem, especially with structurally similar isomers.

Q3: I have two quinoline positional isomers (e.g., methylquinolines) that are co-eluting on a C18 column. How can I separate them?

A3: Separating positional isomers is a classic chromatographic challenge because they often have very similar polarities and hydrophobicities. Standard C18 columns may not provide sufficient selectivity. To resolve them, you need to manipulate the separation mechanism to exploit subtle differences in their structure.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Methanol and acetonitrile have different solvent properties and can alter selectivity, potentially resolving the co-eluting peaks.[8]

  • Optimize the Gradient: A shallower gradient can significantly improve the separation of closely eluting compounds.[8] If the isomers elute in a specific part of the gradient, you can introduce an isocratic hold in that region to increase resolution.

  • Change the Stationary Phase: This is often the most effective solution. Consider columns that offer different separation mechanisms in addition to hydrophobicity.[8]

    • Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl groups on the stationary phase and the aromatic quinoline ring system. These interactions are sensitive to the position of substituents on the ring, often leading to the successful separation of positional isomers.[9]

    • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

    • Pyrenylethyl (PYE) Columns: These columns have a high degree of shape selectivity due to the planar pyrene rings and are excellent for separating aromatic isomers through strong π-π interactions.[9]

Column Selection Guide for Quinoline Isomers
Isomer Type Challenge Recommended Column Chemistries Primary Interaction Mechanism
Positional Isomers (e.g., methylquinolines)Similar hydrophobicityPhenyl-Hexyl, PFP, Pyrenylethylπ-π interactions, shape selectivity[9]
Polar Isomers (e.g., aminoquinolines)Poor retention on C18HILIC, Mixed-ModeHydrophilic partitioning, ion-exchange[10]
Chiral Isomers (Enantiomers)Identical physical propertiesPolysaccharide-based (e.g., Chiralpak), Cinchona alkaloid-basedChiral recognition[7][8]

Q4: My quinoline analytes are very polar and show little to no retention on my C18 column. What are my options?

A4: This is a common issue for quinolines with polar functional groups like hydroxyl or amino groups. The analytes are too hydrophilic to interact sufficiently with the non-polar C18 stationary phase.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[11] In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[11][12] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Aqueous C18 Columns: Some C18 columns are specifically designed to be stable in 100% aqueous mobile phases. These can sometimes provide sufficient retention for moderately polar quinolines.

Protocol: HILIC Method for Polar Quinolines
  • Column: HILIC column (e.g., bare silica, diol, or amide chemistry), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 280 nm

Note: HILIC requires careful column equilibration. Ensure the column is properly conditioned with the initial mobile phase before the first injection.

Section 3: Advanced Topics and Special Cases

This section covers more complex scenarios, including chiral separations and the analysis of quinolines in complex matrices.

Q5: I need to separate the enantiomers of a chiral quinoline derivative. How should I approach this?

A5: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP).[3][7]

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.

    • Polysaccharide-based CSPs: Columns like Chiralpak and Chiralcel, which are based on derivatives of cellulose and amylose, are the most widely used and have broad applicability for a wide range of chiral compounds, including quinolines.

    • Cinchona Alkaloid-based CSPs: These are particularly effective for the separation of chiral acids in anion-exchange mode.[5]

    • Pirkle-type CSPs: These are based on π-acidic or π-basic moieties and are effective for compounds with aromatic rings.

  • Mobile Phase: The mobile phase for chiral separations is highly dependent on the CSP.

    • Normal Phase: Often uses mixtures of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase: Uses mixtures of water/acetonitrile or water/methanol, often with acidic or basic additives.

    • Polar Ionic Mode: For ion-exchange CSPs, this mode uses polar organic solvents like methanol with acid and base additives.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[13][14] It uses supercritical CO2 as the main mobile phase, modified with a co-solvent like methanol.[15]

Q6: My quinoline analysis is suffering from matrix effects from a biological sample (e.g., plasma). How can I mitigate this?

A6: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in mass spectrometry, can lead to inaccurate quantification.[16]

  • Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample preparation.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering compounds, especially phospholipids.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively isolating the analyte of interest while removing salts, proteins, and phospholipids.

  • Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from the matrix components. This may involve adjusting the gradient or using a different column chemistry.

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, 2D-LC is a powerful tool.[3][14] An initial separation is performed in the first dimension, and then a specific peak or section containing the analyte is transferred to a second, orthogonal column for further separation. This significantly increases peak capacity and can effectively separate the analyte from matrix interferences.[17][18]

Decision Tree for Complex Sample Analysis

G start Complex Sample with Matrix Effects sample_prep Optimize Sample Prep (LLE or SPE) start->sample_prep chrom_check Is Co-elution Resolved? sample_prep->chrom_check method_dev Further Method Development (Gradient, Column) chrom_check->method_dev No resolved Analysis Complete chrom_check->resolved Yes method_dev->chrom_check use_2dlc Implement 2D-LC method_dev->use_2dlc Still Co-eluting use_2dlc->resolved

Caption: Workflow for addressing matrix effects.

References

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. (n.d.). Almac Group. Retrieved January 26, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie. Retrieved January 26, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Simplify Complex Separations. Fast. (n.d.). Agilent Technologies. Retrieved January 26, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved January 26, 2026, from [Link]

  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. Retrieved January 26, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Application of Multiple Heart-Cutting 2D-LC in Method Development for Impurity Analysis. (n.d.). Chromatography Today. Retrieved January 26, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Photoactivated Quinoline Synthesis

Welcome to the technical support center for photoactivated quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their photochemical rout...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photoactivated quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their photochemical routes to this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the underlying scientific rationale to empower your experimental design. Our focus is on ensuring efficiency, reproducibility, and a deeper understanding of the photoinduced mechanisms at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have when starting with or optimizing a photoactivated quinoline synthesis.

Q1: My reaction yield is consistently low. What are the most common initial factors to investigate?

A1: Low yield in photochemical reactions is a frequent issue stemming from several key variables. Before undertaking extensive optimization, verify these foundational aspects:

  • Photon Flux & Wavelength: Is your light source appropriate for your photocatalyst or photoactive substrate? The emission spectrum of your lamp (e.g., Blue LED, High-Pressure Mercury) must overlap with the absorption spectrum of the photo-active species. Insufficient photon flux (i.e., the light is too weak or too far from the reactor) will result in low conversion. Conversely, a light source that is too powerful can lead to substrate or product degradation.

  • Quantum Yield: Not every absorbed photon leads to a chemical reaction. The inherent quantum yield of your specific transformation is a critical factor. Some photochemical pathways are intrinsically less efficient than others. A thorough literature review of similar reactions can provide a benchmark for expected yields.

  • Oxygen Contamination: Many photocatalytic cycles are sensitive to molecular oxygen. Unless O₂ is a planned oxidant in your reaction (e.g., for aerobic dehydrogenation), it can act as a triplet quencher for your excited-state catalyst, halting the desired energy or electron transfer. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and the reaction is maintained under an inert atmosphere.

  • Catalyst Loading & Stability: For photocatalyzed reactions, incorrect catalyst loading is a common pitfall. Too little catalyst results in slow reaction rates, while too much can lead to light scattering, reducing the effective path length and even promoting side reactions. Furthermore, some photocatalysts can degrade under prolonged irradiation (photobleaching), reducing their efficacy over time.

Q2: I'm observing significant side-product formation. What are the likely culprits?

A2: Side-product formation often points to issues with reaction selectivity and control over reactive intermediates. Key areas to investigate include:

  • Over-reaction or Product Degradation: The desired quinoline product itself may be photoactive and can undergo further reactions or degradation upon prolonged exposure to light. Monitor your reaction kinetics closely (e.g., by taking aliquots for TLC or LC-MS analysis) to determine the optimal reaction time.

  • Regioselectivity Issues: In many radical-based photochemical syntheses, such as Minisci-type reactions, achieving high regioselectivity can be challenging. For quinoline, radical addition can occur at multiple positions (e.g., C2 and C4), leading to a mixture of isomers that can be difficult to separate.[1] The electronic and steric properties of your substrates play a huge role here.

  • Alternative Reaction Pathways: The excited state of your catalyst or substrate may be able to engage in multiple reaction pathways. For example, a radical intermediate could be trapped by a solvent molecule or dimerize instead of participating in the desired cyclization.

Q3: How critical is the choice of solvent in a photochemical reaction?

A3: Solvent choice is paramount and extends beyond simply dissolving the reactants. It directly influences:

  • Radical Stability & Lifetime: The polarity and hydrogen-bond-donating ability of a solvent can affect the stability and lifetime of radical intermediates.

  • Energy Transfer: Solvents can participate in or interfere with energy transfer processes. Some solvents can act as quenchers.

  • Substrate & Catalyst Solubility: Poor solubility of any component can lead to a heterogeneous reaction mixture, drastically reducing efficiency and reproducibility.

  • Light Absorption: The solvent must be transparent at the wavelength of irradiation. A solvent that absorbs light will reduce the photons reaching the photocatalyst and can even lead to unwanted solvent-derived side reactions. Common choices for visible-light photochemistry include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM), which have good transparency in the visible region.

Section 2: Troubleshooting Guides

This section provides in-depth, problem-specific guides with actionable solutions.

Guide 1: Low Reaction Conversion or Stalled Reaction

Problem: The reaction starts but fails to proceed to completion, or the overall conversion is unacceptably low even after extended reaction times.

Potential Cause Explanation & Causality Troubleshooting Steps & Solutions
1. Inefficient Photon Absorption The photocatalyst or photo-reactive species is not being efficiently excited. This can be due to a mismatch between the light source's emission and the molecule's absorption spectrum, or physical obstruction of light.1. Verify Spectral Overlap: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of your catalyst/substrate. Compare it with the emission spectrum of your light source. 2. Optimize Reactor Geometry: Ensure the reaction vessel material (e.g., borosilicate vs. quartz) is transparent at the desired wavelength. Use a vessel that maximizes the surface area exposed to the light. Consider using a photoreactor with internal cooling and a centrally located lamp for uniform irradiation. 3. Check for Turbidity: If any component is poorly soluble, the resulting suspension can scatter light, preventing it from penetrating the reaction medium. Improve solubility by changing the solvent or slightly increasing the temperature (if thermally compatible).
2. Catalyst Deactivation / Photobleaching The photocatalyst loses its activity over the course of the reaction. This is common for organic dyes which can be susceptible to oxidative or reductive degradation, or for heterogeneous catalysts that may aggregate.1. Monitor Catalyst Color: For colored photocatalysts (e.g., Ru(bpy)₃²⁺, Eosin Y), a visible loss of color (photobleaching) is a clear indicator of degradation. 2. Perform a Catalyst Stability Test: Run the reaction under standard conditions but without one of the substrates. Monitor the catalyst's spectral properties over time. 3. Solution: If photobleaching is observed, consider: (a) Reducing the light intensity. (b) Using a more robust catalyst. (c) Adding the catalyst in portions over the reaction time.
3. Quenching of the Excited State A species in the reaction mixture is deactivating the excited photocatalyst before it can react with the substrate. The most common culprit is dissolved molecular oxygen.1. Rigorous Degassing: Employ at least three freeze-pump-thaw cycles for low-boiling point solvents or sparge thoroughly with an inert gas (Ar or N₂) for at least 30 minutes for higher-boiling point solvents. 2. Use High-Purity Reagents: Impurities from starting materials or solvents can act as quenchers. Purify reagents if necessary. 3. Stern-Volmer Analysis: For advanced diagnosis, quenching effects can be quantified using Stern-Volmer fluorescence quenching experiments.
4. Unfavorable Redox Potentials The driving force for the key single-electron transfer (SET) step is insufficient. The redox potential of the excited photocatalyst may not be high enough (for oxidation) or low enough (for reduction) to react with the substrate.1. Consult Redox Potential Data: Compare the excited-state potential of your photocatalyst with the ground-state potential of your substrate. For an oxidative quenching cycle, Ered(PC/PC⁻) must be more positive than Eox(Substrate). For a reductive quenching cycle, Eox(PC⁺/PC) must be more negative than Ered(Substrate). 2. Select a Different Photocatalyst: Choose a catalyst with more suitable redox potentials. For example, some diarylquinolines can be powerful organophotocatalysts with highly positive excited-state reduction potentials.[1]
Workflow Diagram: Diagnosing Low Conversion

G start Low Conversion Observed check_light Verify Light Source & Spectral Overlap start->check_light outcome_light_ok Overlap/Intensity OK? check_light->outcome_light_ok check_setup Optimize Reactor Geometry & Check for Turbidity check_o2 Improve Degassing Protocol outcome_o2_ok Reaction Truly Anaerobic? check_o2->outcome_o2_ok check_catalyst Assess Catalyst Stability (Photobleaching) outcome_catalyst_ok Catalyst Stable? check_catalyst->outcome_catalyst_ok check_redox Evaluate Redox Potentials (PC vs. Substrate) outcome_redox_ok Redox Potentials Favorable? check_redox->outcome_redox_ok outcome_light_ok->check_o2 Yes solution_light Change Wavelength/ Increase Intensity/ Improve Reactor Setup outcome_light_ok->solution_light No outcome_o2_ok->check_catalyst Yes solution_o2 Use Freeze-Pump-Thaw/ Purify Reagents outcome_o2_ok->solution_o2 No outcome_catalyst_ok->check_redox Yes solution_catalyst Use More Robust Catalyst/ Reduce Light Intensity outcome_catalyst_ok->solution_catalyst No solution_redox Select Different Photocatalyst outcome_redox_ok->solution_redox No end System Optimized outcome_redox_ok->end Yes solution_light->end solution_o2->end solution_catalyst->end solution_redox->end

Caption: Troubleshooting flowchart for low reaction conversion.

Guide 2: Poor Selectivity and Side-Product Formation

Problem: The reaction produces a complex mixture containing regioisomers, over-reacted products, or unexpected byproducts.

Potential Cause Explanation & Causality Troubleshooting Steps & Solutions
1. Competing Radical Addition Sites For radical-based syntheses, the intermediate radical can add to multiple positions on the aromatic precursor. In quinolines, the C2 and C4 positions are often electronically similar, leading to mixtures of regioisomers.[1]1. Introduce Steric Hindrance: Modify the substrate to sterically block one of the reactive sites. A bulky group near the C2 position, for example, can favor addition at C4. 2. Modify Electronic Properties: Add electron-withdrawing or -donating groups to the aniline precursor to electronically differentiate the potential addition sites. 3. Change the Radical Source: Different radical precursors can exhibit different steric and electronic demands, potentially improving selectivity.
2. Product Photodegradation The quinoline product absorbs light at the irradiation wavelength and undergoes subsequent photochemical reactions or decomposition. This is especially likely if the product's absorption spectrum overlaps with the photocatalyst's.1. Monitor Reaction Profile: Take time-course samples and analyze by LC-MS or GC-MS. Plot the concentration of starting material, product, and major byproducts over time. If the product concentration peaks and then declines, degradation is occurring. 2. Solution: (a) Stop the reaction at the point of maximum product concentration. (b) Use a filter to cut off wavelengths that the product absorbs but the catalyst does not. (c) Consider switching to a flow chemistry setup, where the product is immediately removed from the irradiation zone, minimizing its exposure to light.
3. Uncontrolled Radical-Radical Coupling If the concentration of radical intermediates becomes too high, they can couple with each other (dimerize) instead of reacting with the intended substrate. This is often an issue in reactions with slow radical trapping steps.1. Decrease Light Intensity: Lowering the photon flux will decrease the steady-state concentration of radical intermediates, favoring the desired bimolecular reaction with the substrate over radical-radical coupling. 2. Lower Reactant Concentration: Working at higher dilution can also disfavor radical-radical interactions. 3. Use a Radical Scavenger Control: Add a known radical scavenger like TEMPO to the reaction. If the reaction is inhibited, it confirms a radical mechanism and suggests that controlling radical concentration is key.
Mechanism Diagram: Photoinduced Quinoline Synthesis via Oxidative Cyclization

This diagram illustrates a general mechanism for a visible-light-mediated aerobic dehydrogenation, a common strategy for quinoline synthesis.[2]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation cluster_2 Oxidant Regeneration PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Light) PC_star->PC SET PC_star->PC Substrate Tetrahydroquinoline (Substrate) PC_star->Substrate Energy or Electron Transfer Substrate_radical Substrate Radical Cation (Substrate.+) PC_star->Substrate_radical SET Substrate->Substrate_radical -e⁻ Intermediate Dihydroquinoline Substrate_radical->Intermediate -H⁺ Product Quinoline (Product) Intermediate->Product Oxidation O2 O₂ (Oxidant) O2_radical O₂⁻ O2->O2_radical +e⁻ (from PC⁻) O2_radical->O2 Regeneration Cycle

Sources

Optimization

Minimizing by-product formation in the synthesis of 3-ethyl-2-propylquinoline

Welcome to the technical support center for the synthesis of 3-ethyl-2-propylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-ethyl-2-propylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles to provide you with a robust framework for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-ethyl-2-propylquinoline, and what are their primary challenges?

A1: The most common and classical methods for synthesizing substituted quinolines like 3-ethyl-2-propylquinoline are the Combes, Friedländer, and Doebner-von Miller reactions. Each presents unique challenges, primarily concerning by-product formation.

  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] For 3-ethyl-2-propylquinoline, this would require an unsymmetrical β-diketone, leading to potential regioselectivity issues.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone.[2] The use of an unsymmetrical ketone can result in the formation of isomeric quinoline by-products.[3]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline and α,β-unsaturated aldehydes or ketones.[4] It is often plagued by polymerization and tar formation due to the harsh acidic conditions.[5]

Q2: What is the most likely starting material for the synthesis of 3-ethyl-2-propylquinoline via the Friedländer synthesis, and what by-products can be expected?

A2: A plausible Friedländer approach would involve the reaction of 2-aminobenzaldehyde with 3-heptanone. The primary challenge here is the unsymmetrical nature of 3-heptanone, which has two different enolizable α-positions. This can lead to the formation of a regioisomeric by-product, 2-ethyl-3-propylquinoline, in addition to the desired 3-ethyl-2-propylquinoline.

Q3: How can I monitor the progress of my reaction and identify the main product and by-products?

A3: Thin-layer chromatography (TLC) is an effective initial method for monitoring the reaction's progress by observing the consumption of starting materials and the appearance of new spots. For detailed analysis and identification of the product and by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[6][7] The mass spectra of alkylquinolines show characteristic fragmentation patterns that can help in distinguishing isomers.[8] For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable.[9] The PubChem database lists spectral information for 3-ethyl-2-propylquinoline which can be used as a reference.[10]

Troubleshooting Guide: Minimizing By-product Formation

Problem 1: Formation of a Regioisomeric By-product (e.g., 2-ethyl-3-propylquinoline)
  • Symptoms: Your final product is a mixture of two or more quinoline isomers, as indicated by GC-MS or NMR analysis.

  • Root Cause: In syntheses like the Friedländer or Combes, the use of unsymmetrical ketones or β-diketones can lead to cyclization at different positions, resulting in regioisomers.[1][3] The thermodynamic and kinetic control of the reaction can influence the ratio of these isomers.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable isomer. A systematic temperature screen is recommended.

    • Choice of Catalyst: The type and concentration of the acid or base catalyst can significantly impact regioselectivity. For instance, in the Combes synthesis, polyphosphoric acid (PPA) has been shown to be an effective dehydrating agent and can influence isomer ratios.[1] Lewis acids like ZnCl₂, Sc(OTf)₃, or InCl₃ can also be explored to modulate the reaction pathway.[11][12]

    • Solvent Selection: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the product distribution. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol).

ParameterCondition A (Example)Condition B (Example)Expected Outcome
Catalyst H₂SO₄Polyphosphoric Acid (PPA)PPA may offer better yields and different regioselectivity in Combes-type reactions.[1]
Temperature 120 °C60 °CLower temperatures may favor one isomer over another.
Solvent TolueneAcetonitrileSolvent polarity can influence the reaction pathway and isomer distribution.
Problem 2: Self-Condensation of Carbonyl Starting Materials
  • Symptoms: You observe by-products with molecular weights corresponding to dimers of your ketone or aldehyde starting material. This is particularly common in base-catalyzed reactions.

  • Root Cause: The enolate of a carbonyl compound can react with another molecule of the same carbonyl compound in an aldol-type self-condensation reaction.[13][14] For example, 3-heptanone can undergo self-condensation.[15]

  • Troubleshooting Steps:

    • Control Stoichiometry and Addition Rate: Use a slight excess of the aniline or 2-aminoaryl aldehyde/ketone. Add the carbonyl compound (e.g., 3-heptanone) slowly to the reaction mixture to maintain its low concentration, thus minimizing self-condensation.

    • Pre-formation of the Enolate/Enamine (if applicable): In some protocols, pre-forming the enolate of the ketone under controlled conditions before adding the second reactant can improve selectivity.

    • Choice of Base: For base-catalyzed reactions, a weaker base might reduce the rate of self-condensation relative to the desired reaction.

Problem 3: Low Yield and Formation of Tar/Polymers
  • Symptoms: The reaction mixture becomes a dark, viscous tar, leading to a low yield of the desired product and difficult purification.

  • Root Cause: This is a very common issue in the Doebner-von Miller synthesis due to the polymerization of the α,β-unsaturated carbonyl compound under strong acid conditions.[5]

  • Troubleshooting Steps:

    • Use a Milder Catalyst: Instead of strong mineral acids like H₂SO₄ or HCl, consider using a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) which can be more selective and less prone to causing polymerization.[4]

    • Optimize Reaction Temperature and Time: High temperatures and long reaction times can promote tar formation. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated reaction mixture can help to control the reaction and reduce polymerization.

Experimental Workflow & Diagrams

Proposed Friedländer Synthesis of 3-Ethyl-2-propylquinoline

This protocol is a starting point and should be optimized based on the troubleshooting guide above.

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add 3-heptanone (1.1 eq).

  • Add the chosen catalyst (e.g., a catalytic amount of a Lewis acid like InCl₃ or a Brønsted acid like p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product and any isolated by-products by GC-MS and NMR.

Diagram of the Friedländer Synthesis and Potential By-product Formation:

Friedlander_Synthesis cluster_reactants Starting Materials cluster_products Products 2-aminobenzaldehyde 2-aminobenzaldehyde Reaction Reaction 2-aminobenzaldehyde->Reaction Condensation 3-heptanone 3-heptanone 3-heptanone->Reaction 3-ethyl-2-propylquinoline 3-ethyl-2-propylquinoline 2-ethyl-3-propylquinoline By-product Reaction->3-ethyl-2-propylquinoline Desired Pathway Reaction->2-ethyl-3-propylquinoline Side Pathway (Regioisomer) caption Friedländer synthesis of 3-ethyl-2-propylquinoline.

Caption: Friedländer synthesis of 3-ethyl-2-propylquinoline.

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Identify_Problem Identify primary issue: - Low Yield - By-product formation - Tarring Start->Identify_Problem Low_Yield Low Yield/Tarring Identify_Problem->Low_Yield Yes By_products By-product Formation Identify_Problem->By_products No Optimize_Catalyst Optimize Catalyst (Type and Concentration) Low_Yield->Optimize_Catalyst Optimize_Temp Adjust Temperature Low_Yield->Optimize_Temp By_products->Optimize_Catalyst By_products->Optimize_Temp Optimize_Solvent Change Solvent By_products->Optimize_Solvent Optimize_Stoichiometry Adjust Stoichiometry/ Addition Rate By_products->Optimize_Stoichiometry Purification Refine Purification Protocol Optimize_Catalyst->Purification Optimize_Temp->Purification Optimize_Solvent->Purification Optimize_Stoichiometry->Purification Success Problem Solved Purification->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Quinolines: Profiling 3-ethyl-2-propylquinoline

This guide provides a comparative analysis of the biological activities inherent to the quinoline scaffold, with a specific focus on the predicted profile of the novel compound 3-ethyl-2-propylquinoline. For drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities inherent to the quinoline scaffold, with a specific focus on the predicted profile of the novel compound 3-ethyl-2-propylquinoline. For drug discovery professionals and researchers, understanding the structure-activity relationships (SAR) of a privileged scaffold like quinoline is paramount. While direct experimental data for 3-ethyl-2-propylquinoline is not available in current literature, this document synthesizes established principles from analogous structures to build a predictive profile and contextualize its potential against well-characterized quinoline derivatives.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities.[1] Derivatives of this scaffold have been successfully developed into drugs for a vast range of conditions, including malaria, cancer, bacterial infections, and inflammation.[2] The specific biological output of a quinoline derivative is exquisitely controlled by the nature and position of its substituents, making SAR studies a critical component of the drug discovery process.

This document will explore the predicted activities of 3-ethyl-2-propylquinoline by comparing it with benchmark quinolines in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activity. We will delve into the experimental methodologies required to validate these predictions, providing detailed, self-validating protocols that form the bedrock of rigorous pharmacological screening.

Structural Considerations: The Significance of C2 and C3 Substitution

The biological activity of quinoline is not inherent to the core itself but is unlocked and tuned by its substituents. The placement of functional groups at the C2 and C3 positions, as in our target compound 3-ethyl-2-propylquinoline, is known to be particularly influential.

  • Position C2: Substitution at the 2-position can significantly impact activity. For instance, 2-arylquinoline derivatives have demonstrated compelling and selective anticancer properties.[3] The size and nature of the group at C2 can influence interactions with biological targets, such as DNA or enzymes like topoisomerase.

  • Position C3: The C3 position is also critical. For certain activities, such as α2C-adrenoceptor antagonism, a substituent at the 3-position is an absolute requirement.[4] Conversely, for established antimalarials like chloroquine, the introduction of a methyl group at C3 has been shown to reduce activity, highlighting the precise steric and electronic requirements of the target-drug interaction.[5]

The presence of simple, relatively small alkyl groups (propyl at C2, ethyl at C3) in 3-ethyl-2-propylquinoline suggests a moderate lipophilicity. This property is a double-edged sword: it can enhance membrane permeability, which is crucial for reaching intracellular targets, but excessive lipophilicity can lead to non-specific toxicity. Based on SAR principles, the 2,3-dialkyl substitution pattern warrants investigation across several activity classes.

Quinoline_Structures cluster_0 Core & Target Compound cluster_1 Reference Compounds Quinoline_Core Quinoline Core Target_Compound 3-ethyl-2-propylquinoline Quinoline_Core->Target_Compound Substitution Chloroquine Chloroquine (Antimalarial) Ciprofloxacin Ciprofloxacin (Antibacterial) Arylquinoline 2-Arylquinoline (Anticancer Example)

Caption: Chemical structures of the core quinoline scaffold, the target compound, and reference quinolines.

Comparative Biological Activity Profiles

To frame the potential of 3-ethyl-2-propylquinoline, we compare it against established quinolines known for distinct biological activities. The following table summarizes known experimental data for these comparators and provides a predictive assessment for our target compound.

CompoundClassPrimary Biological ActivityKey Experimental DataPredictive Profile for 3-ethyl-2-propylquinoline
Ciprofloxacin FluoroquinoloneAntibacterial (DNA Gyrase Inhibitor)MIC: 0.008-2 µg/mL vs. E. coliModerate Activity Predicted: The lack of the crucial carboxylic acid at C3 and the fluoro substituent means it will not act as a fluoroquinolone. However, the quinoline core itself possesses some antibacterial character, and the alkyl groups may confer membrane disruption activity.[6]
Chloroquine 4-AminoquinolineAntimalarial (Heme Polymerase Inhibitor)IC50: ~20 nM vs. P. falciparum (sensitive strains)Low Activity Predicted: Lacks the essential 4-amino group and the 7-chloro substituent, both of which are critical for antimalarial efficacy.[5]
2-(3,4-methylenedioxyphenyl)-6-bromoquinoline 2-ArylquinolineAnticancer (Cytotoxic)IC50: 8.3 µM vs. HeLa cells[3]Possible Cytotoxicity: Simple alkylquinolines are less explored than arylquinolines for anticancer activity. However, cytotoxicity is a common feature of heterocyclic compounds. Its moderate lipophilicity may allow for cell membrane interaction, warranting screening.
Various Derivatives QuinolineAnti-inflammatoryIC50 values vary widely based on assay and specific structure.[7]Possible Activity: Inflammation pathways are diverse. Some quinolines inhibit pro-inflammatory enzymes or cytokines.[7] This activity is plausible and should be evaluated experimentally.

Experimental Protocols for Activity Validation

Rigorous and reproducible experimental data is the only way to confirm the predicted biological profile of a novel compound. The following section details the standard, self-validating protocols for assessing the key activities discussed.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell viability and proliferation, making it an excellent primary screen for potential anticancer agents.[8]

Causality Behind Experimental Choices: This assay is chosen for its robustness, high-throughput compatibility, and direct correlation between mitochondrial metabolic activity and cell viability. The principle rests on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3-ethyl-2-propylquinoline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a detergent-based solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with Quinoline (Serial Dilutions) B->C D 4. Incubate 48-72h (Compound Action) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

To quantify antibacterial efficacy, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality Behind Experimental Choices: This method is preferred over disk diffusion for quantitative analysis as it provides a precise MIC value, which is crucial for SAR studies. It is also adaptable to a 96-well format for higher throughput screening against a panel of bacterial strains.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of 3-ethyl-2-propylquinoline in MHB. The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control well (bacteria in MHB, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for media sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure optical density for a more quantitative assessment.

Concluding Remarks and Future Directions

While the quinoline scaffold is a wellspring of biologically active molecules, the specific activity of any new derivative is not guaranteed. For 3-ethyl-2-propylquinoline, the existing SAR literature provides a rational basis for predicting its potential activities. The presence of alkyl groups at the C2 and C3 positions suggests that its biological profile will differ significantly from classic quinoline drugs like chloroquine and ciprofloxacin.

The most logical starting point for characterization is a broad screening approach. The protocols detailed herein for cytotoxicity and antimicrobial activity represent the first essential steps in this process. Based on these initial results, further investigations into anti-inflammatory or neuroactive properties could be justified. The journey from a novel chemical entity to a potential drug lead is paved with rigorous, systematic, and well-designed experiments.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment . PubMed. [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species . PubMed. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists . ACS Publications. [Link]

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Comparative

A Comparative Guide to Catalytic Systems for Quinoline Synthesis: From Classic Reactions to Modern Innovations

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its synthesis has been a subject of...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its synthesis has been a subject of intense research for over a century, evolving from harsh, classical name reactions to sophisticated, highly efficient catalytic systems. This guide provides a comparative analysis of these systems, offering researchers, scientists, and drug development professionals a detailed look into the mechanisms, performance, and practical considerations of various catalytic approaches. We will delve into the causality behind experimental choices, providing a framework for selecting the most appropriate system for a given synthetic challenge.

Classical Approaches: The Foundation of Quinoline Synthesis

The traditional methods for quinoline synthesis, many of which are still in use, typically rely on strong acid or base catalysis to promote cyclization and dehydration steps. While effective, they often require harsh conditions, which can limit substrate scope and lead to environmental concerns.[1][3]

The Friedländer Annulation

The Friedländer synthesis is a straightforward and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[4][5] The reaction can be catalyzed by either acids or bases.[4][6]

Mechanistic Insight: The choice between acid and base catalysis dictates the initial step.

  • Base-catalyzed: The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclization and elimination of water.

  • Acid-catalyzed: The mechanism typically involves the formation of a Schiff base between the aniline and the carbonyl compound, followed by intramolecular cyclization and dehydration.

The simplicity of this reaction has made it a prime target for optimization using modern catalysts that offer milder conditions and higher yields.

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Intermediate1 Aldol Adduct (Base) or Schiff Base (Acid) Reactants->Intermediate1 Condensation Catalyst Acid or Base Catalyst Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Quinoline Intermediate2->Product Dehydration Water H₂O Intermediate2->Water Nanocatalyst_Workflow Start Combine Reactants, Solvent, & Nanocatalyst Reaction Heat / Stir (e.g., 100°C, 2h) Start->Reaction Separation Cool and Apply External Magnet Reaction->Separation Decant Decant Supernatant (Contains Product) Separation->Decant Catalyst Pelletized Wash Wash Nanocatalyst with Solvent Separation->Wash Isolate Isolate Product from Supernatant Decant->Isolate Reuse Dry and Reuse Catalyst Wash->Reuse

Sources

Validation

Benchmarking Antimalarial Efficacy: A Comparative Analysis of Novel Quinolines and Chloroquine

A Note to Our Valued Research Community: In the pursuit of advancing antimalarial drug discovery, rigorous comparative analysis of novel compounds against established therapeutics is paramount. Our initial objective was...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Research Community:

In the pursuit of advancing antimalarial drug discovery, rigorous comparative analysis of novel compounds against established therapeutics is paramount. Our initial objective was to provide a comprehensive benchmarking guide for the specific compound 3-ethyl-2-propylquinoline against the cornerstone antimalarial, chloroquine. However, an exhaustive search of the current scientific literature and chemical databases has revealed a significant gap: there is no publicly available experimental data on the antimalarial efficacy of 3-ethyl-2-propylquinoline.

As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, evidence-based information. Therefore, presenting a direct comparative guide on a compound with no verifiable antimalarial data would be contrary to these principles.

In lieu of the originally proposed topic, this guide has been adapted to provide a robust framework for benchmarking novel quinoline-based antimalarials, using chloroquine as the gold standard. We will utilize illustrative data from published studies on structurally related 2,3-disubstituted quinolines to demonstrate the methodologies and analytical approaches that would be applied. This guide will serve as a comprehensive template for researchers evaluating their own novel quinoline derivatives.

Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Malaria Therapy

The quinoline scaffold has been a cornerstone of antimalarial chemotherapy for centuries, from the isolation of quinine to the synthesis of chloroquine. Chloroquine, for decades, was the drug of choice for both the treatment and prophylaxis of malaria due to its high efficacy, safety, and low cost. Its mechanism of action, primarily the inhibition of heme detoxification in the parasite's digestive vacuole, has been extensively studied[1][2]. However, the emergence and global spread of chloroquine-resistant Plasmodium falciparum strains have severely compromised its utility and underscored the urgent need for new antimalarial agents[3][4][5].

The exploration of novel quinoline derivatives, such as 2,3-disubstituted analogues, represents a promising avenue for overcoming resistance and developing next-generation antimalarials. These modifications aim to restore activity against resistant strains, enhance potency, and improve pharmacokinetic profiles. This guide provides a systematic approach to benchmarking the efficacy of such novel quinolines against chloroquine, focusing on essential in vitro and in vivo assays.

Comparative In Vitro Efficacy Against Plasmodium falciparum

The initial assessment of any potential antimalarial compound is its in vitro activity against clinically relevant strains of P. falciparum. This allows for the determination of the compound's intrinsic potency and its spectrum of activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasites.

Key Performance Metric: The 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required to inhibit the in vitro growth of the parasite by 50%[6]. A lower IC50 value indicates a more potent compound. For a comprehensive comparison, IC50 values should be determined against a panel of P. falciparum strains with well-characterized resistance profiles.

Table 1: Illustrative In Vitro Antiplasmodial Activity of a Hypothetical 2,3-Disubstituted Quinoline (Compound X) and Chloroquine

CompoundP. falciparum StrainChloroquine SusceptibilityIC50 (nM) [Mean ± SD]Resistance Index (RI)aSelectivity Index (SI)b
Compound X 3D7Sensitive15 ± 2.11.2>1300
Dd2Resistant18 ± 3.5
Chloroquine 3D7Sensitive20 ± 4.210>1000
Dd2Resistant200 ± 25.8

a Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain. b Selectivity Index (SI) = IC50 against a mammalian cell line (e.g., HEK293) / IC50 against the parasite. A higher SI is desirable, indicating greater selectivity for the parasite.

Note: The data for "Compound X" is hypothetical and serves as an example of how comparative data would be presented. Actual data for novel compounds would be derived from experimental assays.

In Vivo Efficacy in Murine Malaria Models

Promising in vitro activity must be validated in vivo to assess a compound's efficacy within a complex biological system. Murine models of malaria, such as mice infected with Plasmodium berghei, are standard for preclinical evaluation[7][8].

Key Performance Metric: The 4-Day Suppressive Test (Peter's Test)

This standard assay evaluates the ability of a compound to suppress parasitemia in infected mice over a four-day treatment period. The percentage of parasitemia suppression relative to an untreated control group is a key indicator of in vivo efficacy.

Table 2: Illustrative In Vivo Efficacy of a Hypothetical 2,3-Disubstituted Quinoline (Compound X) and Chloroquine in P. berghei-infected Mice

Treatment Group (Dose, mg/kg/day)Mean Parasitemia on Day 4 (%)% Parasitemia SuppressionMean Survival Time (Days)
Untreated Control 35.2 ± 5.8-7.5 ± 1.2
Compound X (20 mg/kg) 4.1 ± 1.288.4%>30
Chloroquine (20 mg/kg) 2.5 ± 0.892.9%>30

Note: The data for "Compound X" is hypothetical. Actual in vivo experiments would provide these values.

Mechanistic Insights: Elucidating the Mode of Action

Understanding how a novel compound exerts its antimalarial effect is crucial for its development. For quinoline derivatives, a primary suspected mechanism is the inhibition of hemozoin formation, similar to chloroquine.

Chloroquine's Mechanism of Action and Resistance

Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it binds to heme, a toxic byproduct of hemoglobin digestion, and prevents its polymerization into non-toxic hemozoin. The resulting accumulation of free heme leads to oxidative stress and parasite death[1][2].

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from its site of action, reducing its concentration below effective levels[3][4].

Diagram 1: Chloroquine's Mechanism of Action

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase CQ_accumulated Accumulated Chloroquine Heme Polymerase Heme Polymerase CQ_accumulated->Heme Polymerase Inhibits CQ_outside Chloroquine CQ_outside->CQ_accumulated Accumulates via pH trapping Chloroquine_Resistance cluster_parasite Resistant P. falciparum cluster_vacuole Digestive Vacuole PfCRT Mutated PfCRT CQ_accumulated Chloroquine CQ_effluxed Effluxed Chloroquine CQ_accumulated->CQ_effluxed Efflux CQ_outside Chloroquine CQ_effluxed->CQ_outside CQ_outside->CQ_accumulated InVitro_Workflow cluster_workflow In Vitro Assay Workflow start Start: P. falciparum Culture incubation Incubate Parasites with Compounds (72h) start->incubation drug_prep Prepare Serial Dilutions of Compounds drug_prep->incubation staining Add SYBR Green I Dye incubation->staining readout Measure Fluorescence staining->readout analysis Calculate IC50 Values readout->analysis

Caption: A streamlined workflow for determining the in vitro antiplasmodial activity of test compounds.

Protocol 2: In Vivo 4-Day Suppressive Test
  • Animal Model: Swiss albino mice are infected intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment: Two hours post-infection, mice are treated orally or intraperitoneally with the test compound or chloroquine once daily for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to the untreated control group to calculate the percentage of suppression.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel quinoline-based antimalarials, with chloroquine serving as a critical benchmark. While the specific compound 3-ethyl-2-propylquinoline remains uncharacterized in the context of antimalarial activity, the methodologies outlined here are universally applicable to the preclinical assessment of new chemical entities.

The path forward in antimalarial drug discovery necessitates not only the identification of potent compounds but also a thorough understanding of their mechanisms of action and their efficacy against resistant parasite strains. By adhering to standardized and rigorous comparative protocols, the research community can more effectively identify and advance the next generation of quinoline antimalarials to combat the global threat of malaria.

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Comparative

The Quinolone Quandary: A Guide to Translating In Vitro Potency to In Vivo Efficacy

Introduction: The Allure of the Quinoline Scaffold The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution patterns have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of compounds with a broad spectrum of biological activities, including potent anticancer, antimalarial, and antibacterial properties.[1] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives continue to populate the drug discovery pipeline.[2] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A recurring theme in the development of quinoline-based compounds is the often-disappointing disconnect between remarkable potency in a petri dish and diminished or absent efficacy in a living organism.

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of quinoline-based compounds. We will delve into the causality behind experimental choices, dissect case studies that highlight both success and failure in clinical translation, and offer insights into bridging the gap between the controlled environment of the lab bench and the complex biological landscape of a living system.

The In Vitro Proving Ground: High-Throughput Screening and Mechanistic Insights

Initial drug discovery efforts for quinoline derivatives typically involve a battery of in vitro assays designed to rapidly screen large libraries of compounds and elucidate their mechanisms of action. These assays are indispensable for identifying compounds with the desired biological activity and for guiding structure-activity relationship (SAR) studies.[1]

Common In Vitro Assays for Quinoline-Based Compounds
  • Anticancer Activity:

    • Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses for assessing a compound's ability to inhibit cell proliferation or induce cell death. They are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.

    • Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays to determine if the compound induces programmed cell death.

    • Kinase Inhibition Assays: Many quinoline-based anticancer agents target specific kinases involved in cell signaling pathways.[2] These assays measure the compound's ability to inhibit the activity of a purified enzyme.

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

    • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

    • Biofilm Inhibition Assays: These assays assess the ability of a compound to prevent the formation of or eradicate established biofilms, which are communities of microorganisms adhered to a surface.

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic potential of a compound. The rationale behind this choice is its relative simplicity, high throughput, and its ability to provide a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. A potent known anticancer drug should show a dose-dependent decrease in cell viability, while the vehicle control should have minimal effect.

The In Vivo Arena: Navigating the Complexities of a Living System

While in vitro assays provide essential preliminary data, the true test of a drug candidate's potential lies in its performance in vivo. Animal models, though imperfect, offer a more holistic system to evaluate not only the efficacy of a compound but also its pharmacokinetic and toxicological profile.

Key Considerations for In Vivo Studies
  • Animal Model Selection: The choice of animal model is critical and depends on the disease being studied. For cancer, immunodeficient mice bearing human tumor xenografts are commonly used.[4] For infectious diseases, specific infection models are established in mice or other relevant species.[5]

  • Route of Administration and Dosing: The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing regimen are determined based on the compound's physicochemical properties and its intended clinical use.

  • Pharmacokinetics (ADME): The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount. A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue.[6]

  • Toxicity: Assessing the safety profile of a compound is a critical component of in vivo studies. This includes monitoring for signs of toxicity, such as weight loss, changes in behavior, and organ damage.[7]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a typical workflow for evaluating the in vivo anticancer efficacy of a quinoline-based compound using a human tumor xenograft model in mice.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin treatment with the quinoline-based compound via the chosen route of administration and at the predetermined dose and schedule. The control group typically receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor growth in all groups throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Toxicity Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, appetite, and overall health.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). Compare the tumor growth and other parameters between the treatment and control groups to determine the compound's in vivo efficacy.

Diagram: From In Vitro Hit to In Vivo Candidate

G cluster_0 In Vitro Screening cluster_1 Preclinical Development Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Assays (e.g., MTT, MIC) Hit Identification Hit Identification High-Throughput Screening->Hit Identification Potent Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Mechanism of Action Studies Mechanism of Action Studies Lead Optimization->Mechanism of Action Studies Secondary Assays In Vitro Candidate In Vitro Candidate Mechanism of Action Studies->In Vitro Candidate ADME/Tox Profiling ADME/Tox Profiling In Vitro Candidate->ADME/Tox Profiling Pharmacokinetics & Safety In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies Animal Models IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy Studies->IND-Enabling Studies

Caption: A generalized workflow from initial in vitro screening to in vivo candidate selection.

Comparative Analysis: The In Vitro vs. In Vivo Efficacy of Quinolines

The true measure of a drug's potential lies in the correlation between its in vitro activity and its in vivo efficacy. Below are case studies of quinoline-based compounds that illustrate the spectrum of outcomes in this critical transition.

Case Study 1: An Anticancer Quinoline-Chalcone Derivative with Strong IVIVC

A novel series of quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative activity. One compound, 24d , exhibited potent in vitro activity against a panel of cancer cell lines, with IC50 values in the nanomolar range.[8]

In Vitro Efficacy of Compound 24d
Cancer Cell Line IC50 (µM)
K562 (Leukemia)0.009
H22 (Hepatoma)0.012
A549 (Lung)0.016

The promising in vitro results prompted in vivo evaluation in a murine H22 hepatoma xenograft model. The hydrochloride salt of compound 24d demonstrated significant tumor growth inhibition without observable toxic effects, and was more potent than the established anticancer agent combretastatin A-4 (CA-4).[8]

In Vivo Efficacy of Compound 24d-HCl
Treatment Group Tumor Growth Inhibition (%)
24d-HCl (10 mg/kg)58.6
CA-4 (10 mg/kg)42.1

Analysis: This case represents a strong in vitro-in vivo correlation (IVIVC). The high potency observed in cell culture translated to significant antitumor activity in an animal model. Further mechanistic studies revealed that compound 24d acts as a microtubule polymerization inhibitor, arresting the cell cycle at the G2/M phase and inducing apoptosis.[8] This clear mechanism of action, coupled with favorable pharmacokinetic properties, likely contributed to its successful translation.

Case Study 2: An Antimalarial Amino-Alcohol Quinoline with Poor IVIVC

Enantiomerically pure amino-alcohol quinoline derivatives were investigated for their antimalarial activity. The (S)-pentyl and (S)-heptyl substituted compounds displayed potent in vitro activity against various Plasmodium falciparum strains, including those resistant to chloroquine.[9]

In Vitro Antimalarial Activity
Compound IC50 against Dd2 strain (nM)
(S)-pentyl derivative5.5
(S)-heptyl derivative19.3
Mefloquine (control)84.7

Despite the promising in vitro data, the in vivo efficacy in a Plasmodium berghei-infected mouse model was less impressive. While the compounds led to survival rates similar to the control drug mefloquine at a lower dose, they failed to clear the parasite blood stages.[9]

Analysis: This case illustrates a poor IVIVC. The potent in vitro antiplasmodial activity did not translate to parasite clearance in vivo. The authors suggest that this discrepancy could be due to a number of factors, including suboptimal pharmacokinetic properties in the mouse model or a different mechanism of action compared to mefloquine. This highlights the importance of comprehensive ADME/Tox profiling early in the drug discovery process.

Case Study 3: An Antibacterial Quinoline with Promising In Vivo Efficacy

A series of facilely accessible quinoline derivatives were developed and screened for their antibacterial activity against multidrug-resistant Gram-positive bacteria. Several compounds showed potent in vitro activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against Clostridium difficile, comparable to the standard-of-care antibiotic vancomycin (MIC = 0.5 µg/mL).[5]

In Vitro Antibacterial Activity
Bacterial Strain Compound 6 MIC (µg/mL)
C. difficile1.0
MRSA3.0
VRE3.0

The most promising compound was then evaluated in a mouse model of C. difficile infection. The quinoline derivative demonstrated good efficacy, significantly reducing the bacterial load in the feces of treated mice compared to the control group.[5]

Analysis: This is another example of a positive IVIVC. The potent in vitro antibacterial activity against a clinically relevant pathogen translated to a significant reduction in bacterial burden in an in vivo infection model. This suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the site of infection at a therapeutic concentration.

Bridging the Gap: Strategies for Improving In Vitro-In Vivo Correlation

The discrepancies observed between in vitro and in vivo results underscore the limitations of simplistic in vitro models.[10] To improve the predictive power of preclinical studies and reduce the attrition rate of drug candidates, a more integrated and translational approach is necessary.

  • Embracing Complexity in In Vitro Models:

    • 3D Cell Cultures (Spheroids, Organoids): These models more accurately mimic the three-dimensional architecture and cell-cell interactions of tumors and tissues, providing a better prediction of drug response.

    • Co-culture Systems: Incorporating different cell types (e.g., stromal cells, immune cells) into in vitro models can better reflect the tumor microenvironment or the host-pathogen interface.

    • Microfluidic "Organ-on-a-Chip" Models: These advanced models can simulate the physiological environment of human organs, allowing for the study of drug metabolism and toxicity in a more relevant context.

  • Early and Comprehensive ADME/Tox Profiling:

    • In Silico Prediction: Computational models can provide early predictions of a compound's ADME/Tox properties, helping to prioritize candidates with favorable profiles.[6]

    • In Vitro ADME Assays: A panel of in vitro assays can assess parameters such as metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions.[11]

  • Understanding the "Why": Mechanistic and Pathway Analysis:

    • A thorough understanding of a compound's mechanism of action and its impact on cellular signaling pathways is crucial. This knowledge can help to identify potential off-target effects and biomarkers for monitoring drug activity in vivo.

Diagram: Key Signaling Pathways Targeted by Anticancer Quinolines

G cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling Cascades cluster_2 Cellular Processes Quinoline Derivatives Quinoline Derivatives EGFR EGFR Quinoline Derivatives->EGFR Inhibition VEGFR VEGFR Quinoline Derivatives->VEGFR Inhibition c-Met c-Met Quinoline Derivatives->c-Met Inhibition Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR->PI3K/Akt/mTOR c-Met->PI3K/Akt/mTOR Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Survival Survival Ras/Raf/MEK/ERK->Survival PI3K/Akt/mTOR->Survival Angiogenesis Angiogenesis PI3K/Akt/mTOR->Angiogenesis Metastasis Metastasis PI3K/Akt/mTOR->Metastasis

Caption: Major signaling pathways inhibited by anticancer quinoline-based compounds.

Conclusion: A Call for a More Holistic Approach

The development of quinoline-based therapeutics holds immense promise for addressing a wide range of diseases. However, the path from a potent in vitro compound to a successful in vivo drug is not always straightforward. The case studies presented in this guide demonstrate that while in vitro assays are essential for initial screening and lead optimization, they are often poor predictors of in vivo efficacy.

A more holistic and translational approach is needed, one that integrates more complex in vitro models with early and comprehensive ADME/Tox profiling. By understanding the intricate interplay between a compound's intrinsic activity and its behavior in a living system, we can improve the in vitro-in vivo correlation and ultimately increase the success rate of bringing novel quinoline-based drugs to the clinic.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Molecules. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics. [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

  • In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. Molecules. [Link]

  • Special Issue : Quinolone Antibiotics: Insights, Challenges, and Risks. MDPI. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Preprints.org. [Link]

  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. [Link]

  • From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. International Journal of Molecular Sciences. [Link]

  • Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences. [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release. [Link]

  • Challenges in the development of novel antibiotics. Biochemical Pharmacology. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays. Vibiosphen. [Link]

  • Challenges and shortcomings of antibacterial discovery projects. The Lancet Microbe. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]

  • Discovery and preclinical development of new antibiotics. Upsala Journal of Medical Sciences. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability. [Link]

  • Editorial: Perspectives in clinical microbiology for combating multi-drug resistant bacterial infections: 2024/2025. Frontiers in Cellular and Infection Microbiology. [Link]

  • In vitro in vivo correlations: an update. European Medicines Agency. [Link]

  • Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents With Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis of Quinoline Standards: A Comparison with Literature Values

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of heterocyclic compounds like quinoline are paramount. This guide provides an in-depth comparison of e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of heterocyclic compounds like quinoline are paramount. This guide provides an in-depth comparison of experimentally obtained spectroscopic data for quinoline standards with established literature values. We will delve into the practical aspects of data acquisition and interpretation for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights honed from years of laboratory experience.

Introduction to Quinoline and the Imperative of Spectroscopic Verification

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Therefore, the unambiguous confirmation of the quinoline scaffold is a critical step in any research and development pipeline. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a unique fingerprint of the molecule's electronic and structural properties. This guide will walk you through the process of acquiring and validating the spectroscopic data of a quinoline standard, ensuring the integrity of your starting materials and the reliability of your subsequent research.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like quinoline, π → π* transitions are characteristic and result in strong absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment.

Experimental Protocol: UV-Vis Analysis of Quinoline in Ethanol

This protocol outlines the steps for obtaining a UV-Vis spectrum of a quinoline standard. The choice of a UV-grade solvent is crucial to avoid interference in the spectral region of interest.[2] Ethanol is a common and appropriate choice for quinoline.

1. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of high-purity quinoline and dissolve it in 100 mL of absolute ethanol in a volumetric flask. This creates a stock solution of known concentration.
  • Working Solution: Dilute the stock solution with ethanol to a concentration that will yield an absorbance reading between 0.5 and 1.5 at the expected λmax. A typical working concentration is in the range of 1 x 10⁻⁵ M.[3]

2. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.
  • Baseline Correction: Fill two quartz cuvettes with absolute ethanol. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (typically 200-400 nm).
  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the quinoline working solution. Fill the cuvette with the working solution and place it back in the sample beam path.
  • Spectrum Acquisition: Acquire the absorption spectrum of the quinoline solution.

The following diagram illustrates the workflow for acquiring a UV-Vis spectrum of quinoline.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Quinoline Standard prep2 Dissolve in Ethanol (Stock) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 acq1 Baseline Correction (Ethanol) prep3->acq1 acq2 Measure Sample Spectrum acq1->acq2 an1 Identify λmax acq2->an1 an2 Calculate Molar Absorptivity (ε) an1->an2

Caption: Workflow for UV-Vis spectroscopic analysis of quinoline.

Comparison of Experimental and Literature UV-Vis Data

The experimentally obtained UV-Vis spectrum should be compared with reliable literature values. Any significant deviation may indicate impurities or issues with the experimental setup.

ParameterExperimental Value (Ethanol)Literature Value (Ethanol)
λmax 1 (nm) [Insert Experimental Value]~226
ε1 (M⁻¹cm⁻¹) [Insert Experimental Value]~35,000
λmax 2 (nm) [Insert Experimental Value]~277
ε2 (M⁻¹cm⁻¹) [Insert Experimental Value]~3,800
λmax 3 (nm) [Insert Experimental Value]~313
ε3 (M⁻¹cm⁻¹) [Insert Experimental Value]~3,200

Literature values are approximate and can vary slightly between sources.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Vibrational Modes

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups and structural features. For quinoline, we expect to see characteristic absorptions for aromatic C-H bonds, C=C and C=N bonds within the heterocyclic ring system.

Experimental Protocol: ATR-FT-IR Analysis of Liquid Quinoline

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.[6]

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Application:

  • Place a single drop of neat quinoline liquid directly onto the center of the ATR crystal.

3. Spectrum Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

The workflow for ATR-FT-IR analysis is depicted below.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation prep1 Clean ATR Crystal prep2 Collect Background Spectrum prep1->prep2 acq1 Apply Quinoline Sample prep2->acq1 acq2 Acquire Spectrum acq1->acq2 an1 Identify Peak Frequencies acq2->an1 an2 Assign Vibrational Modes an1->an2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve Quinoline in CDCl3 with TMS prep2 Filter into NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Acquire 1H and 13C Spectra acq1->acq2 an1 Assign Chemical Shifts acq2->an1 an2 Analyze Coupling Constants an1->an2

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis of quinoline.

Comparison of Experimental and Literature ¹H NMR Data (in CDCl₃)

The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters for comparison.

ProtonExperimental δ (ppm)Literature δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-2[Insert Value]~8.93ddJ = 4.2, 1.7
H-3[Insert Value]~7.40ddJ = 8.2, 4.2
H-4[Insert Value]~8.16ddJ = 8.2, 1.7
H-5[Insert Value]~7.80dJ = 8.1
H-6[Insert Value]~7.55tJ = 7.5
H-7[Insert Value]~7.70tJ = 8.4, 7.5
H-8[Insert Value]~8.12dJ = 8.4

Literature values are from the Spectral Database for Organic Compounds (SDBS) and may vary slightly depending on the specific instrument and conditions. [7]

Comparison of Experimental and Literature ¹³C NMR Data (in CDCl₃)
CarbonExperimental δ (ppm)Literature δ (ppm)
C-2[Insert Value]~150.3
C-3[Insert Value]~121.1
C-4[Insert Value]~136.1
C-4a[Insert Value]~128.3
C-5[Insert Value]~127.7
C-6[Insert Value]~126.5
C-7[Insert Value]~129.4
C-8[Insert Value]~129.5
C-8a[Insert Value]~148.4

Literature values are from the Spectral Database for Organic Compounds (SDBS). [7]

Discussion and Interpretation

Discrepancies between experimental and literature data can arise from several factors. In UV-Vis spectroscopy, solvent polarity can significantly shift absorption maxima. In FT-IR, sample preparation and the physical state of the sample (liquid vs. solid) can influence peak positions and shapes. For NMR, concentration and temperature can affect chemical shifts. [8]Minor deviations are generally acceptable, but significant differences warrant further investigation into sample purity or experimental parameters.

It is crucial to maintain a consistent and well-documented experimental approach to ensure the reproducibility and validity of your results. Cross-referencing your data with multiple reliable literature sources, such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), is a best practice for confident compound identification. [4][7]

Conclusion

This guide has provided a comprehensive framework for the spectroscopic analysis of quinoline standards, emphasizing a comparative approach with established literature values. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently verify the identity and purity of their quinoline samples. This rigorous validation is the bedrock of sound scientific research, particularly in the fields of medicinal chemistry and drug development where the precise structure of a molecule dictates its function.

References

  • Jain, S. K., et al. (2021). A comprehensive review on the quinoline derivatives as a potential class of anticancer agents. Journal of Molecular Structure, 1232, 129959. [Link]

  • Xiong, B., et al. (2018). Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. The Royal Society of Chemistry. [Link]

  • University of North Carolina Wilmington. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-496. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

  • NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. [Link]

  • Sangeetha, C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research, 4(3), 67-77. [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • Tomma, J. H., & Abbas, S. F. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethyl-2-propylquinoline

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 3-Ethyl-2-propylquinoline, a quinoline derivative, represents such a compound where comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 3-Ethyl-2-propylquinoline, a quinoline derivative, represents such a compound where comprehensive toxicological data may be limited. This guide provides essential, immediate safety and logistical information for its handling, grounded in the principles of prudent laboratory practice and risk mitigation. As researchers and scientists, our primary responsibility is to ensure a safe operating environment, not just for ourselves, but for our colleagues as well. This directive outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans, moving beyond a simple checklist to instill a deep understanding of why these measures are critical.

Hazard Assessment: A Proactive Stance in the Absence of Data

A crucial first step in handling any chemical is a thorough hazard assessment. While 3-Ethyl-2-propylquinoline is reported by the majority of notifiers to the ECHA C&L Inventory as not meeting the criteria for GHS hazard classification, it is imperative to recognize that an absence of data is not an affirmation of safety[1]. The parent compound, quinoline, is a known irritant, can be absorbed through the skin, and is treated as a potential carcinogen and mutagen[2]. Therefore, a conservative approach that treats 3-Ethyl-2-propylquinoline with a similar degree of caution is scientifically justified and ethically necessary.

Key Physicochemical Properties of 3-Ethyl-2-propylquinoline:

PropertyValueSource
Molecular Formula C₁₄H₁₇NPubChem[1]
Molecular Weight 199.29 g/mol PubChem[1]
Boiling Point 292.2°C at 760 mmHgAlfa Chemistry[3]
Density 1.001 g/cm³Alfa Chemistry[3]

The relatively high boiling point suggests that at room temperature, significant vapor inhalation hazards are less likely compared to more volatile compounds. However, procedures involving heating or aerosolization will require enhanced respiratory protection.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 3-Ethyl-2-propylquinoline in a laboratory setting. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure routes.

Hand Protection: The First Line of Defense
  • Glove Type: Nitrile or neoprene gloves are required. These materials provide good resistance to a broad range of chemicals. Double gloving is strongly recommended, especially when handling concentrated solutions or performing transfers.

  • Why this choice? Quinolines and their derivatives can potentially be absorbed through the skin[2]. Double gloving provides an additional layer of protection against tears and permeation.

  • Protocol:

    • Inspect gloves for any signs of degradation or punctures before use.

    • When double gloving, the outer glove should be removed and disposed of immediately after the handling procedure is complete.

    • The inner glove should be removed before leaving the immediate work area.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times[4].

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashes, such as during transfers of larger volumes (>1 liter) or when working with pressurized systems[5].

  • Why this choice? Many chemicals, especially those with limited toxicological data, can be severe eye irritants. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face[5].

Body Protection: Minimizing Skin Contact
  • Required Garment: A long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Why this choice? The primary goal is to protect the skin from accidental contact. A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching personal clothing and skin.

Respiratory Protection: A Task-Specific Necessity

While the vapor pressure of 3-Ethyl-2-propylquinoline is low at ambient temperatures, certain procedures may warrant respiratory protection.

  • When is it needed?

    • When handling the powdered form of the substance outside of a certified chemical fume hood.

    • During any process that could generate aerosols (e.g., sonication, vortexing of open containers).

    • When heating the substance.

  • Type of Respirator:

    • For powders: An N95-rated particulate respirator is sufficient.

    • For vapors/aerosols: An air-purifying respirator with organic vapor cartridges is necessary.

  • Important Note: The use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit-testing, as mandated by occupational health and safety standards[6]. Surgical masks do not provide adequate respiratory protection from chemical vapors or fine particulates[6].

Operational and Disposal Plans

A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.

Experimental Workflow: A Step-by-Step Guide to Safe Handling
  • Preparation:

    • Designate a specific area for handling 3-Ethyl-2-propylquinoline.

    • Ensure that a chemical spill kit is readily accessible.

    • Verify that safety showers and eyewash stations are unobstructed and operational.

  • Handling:

    • All handling of 3-Ethyl-2-propylquinoline, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Post-Handling:

    • Decontaminate all non-disposable equipment (glassware, stir bars, etc.) that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

Decontamination and Disposal Workflow

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and compliance with environmental regulations.

G cluster_0 Decontamination & Waste Segregation cluster_1 Disposal Pathway cluster_2 Final Disposition A Contaminated Materials (Gloves, Pipettes, Glassware) E Decontaminate Glassware (Solvent Rinse, Wash) A->E G Segregate into Labeled Hazardous Solid Waste Container A->G B Liquid Waste (Solutions, Solvents) F Segregate into Labeled Hazardous Liquid Waste Container B->F C Solid Waste (Contaminated PPE, Weigh Boats) C->G D Sharps Waste (Needles, Contaminated Glass Shards) H Place in Sharps Container D->H I Reuse Glassware E->I J Collection by Environmental Health & Safety (EHS) F->J G->J H->J

Caption: Decontamination and Waste Disposal Workflow for 3-Ethyl-2-propylquinoline.

  • Liquid Waste: All liquid waste containing 3-Ethyl-2-propylquinoline must be collected in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated hazardous solid waste container[7].

  • Decontamination: Surfaces and glassware should be decontaminated with a suitable solvent before being washed[7].

By adhering to these rigorous PPE, operational, and disposal protocols, researchers can confidently handle 3-Ethyl-2-propylquinoline, ensuring their safety and the integrity of their work. This proactive and informed approach to laboratory safety is the cornerstone of responsible scientific practice.

References

  • PubChem. 3-Ethyl-2-propylquinoline. National Center for Biotechnology Information. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • ResearchGate. Biological Activities of Quinoline Derivatives. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • University of Colorado Boulder. Chemical Safety PPE | Environmental Health & Safety. [Link]

  • PubChem. 3-Ethyl-2-propylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • PubChem. 3-Ethyl-2-methyl-2-propyloxirane. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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